Technical Documentation Center

6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in Murine Models

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel investigational compound, 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, in murine models. The methodologies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel investigational compound, 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, in murine models. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and adhere to regulatory expectations for preclinical data integrity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a new chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. Pharmacokinetics, the study of how an organism affects a drug, provides the quantitative foundation for this understanding. It describes the processes of absorption, distribution, metabolism, and excretion (ADME) that collectively determine the concentration of a drug in the body over time.[1][2] An optimal pharmacokinetic profile is essential for achieving desired efficacy while minimizing potential toxicity.

6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a compound of interest, likely synthesized for its potential therapeutic activity based on the common quinoline and piperazine scaffolds in medicinal chemistry.[3][4][5][6] The quinoline core is a versatile heterocycle found in numerous approved drugs, while the piperazine moiety is often introduced to improve solubility and bioavailability.[7][8][9] A comprehensive murine PK study is a critical first step in evaluating its drug-like properties and informing future development.[10][11]

This guide will detail the strategic considerations and experimental protocols for a robust in vivo PK study in mice, from the selection of the appropriate animal model to the bioanalytical quantification and data interpretation.

Strategic Experimental Design for a Murine Pharmacokinetic Study

A well-designed PK study is paramount for generating reliable and interpretable data.[12] The following sections outline the key considerations for designing a study to characterize the pharmacokinetic profile of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline.

Murine Model Selection: Justification and Considerations

The choice of animal model is a critical decision in preclinical drug development. Mice are frequently used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[11]

  • Strain Selection: Common outbred strains like CD-1 or inbred strains such as C57BL/6 are often suitable for initial PK studies.[11][12] The choice may be influenced by the intended therapeutic area and the potential for using the same strain in subsequent efficacy models.

  • Humanized Mouse Models: For a more predictive understanding of human metabolism, the use of humanized transgenic mouse models can be considered.[13][14] These models express human drug-metabolizing enzymes, which can be particularly valuable if in vitro metabolism studies suggest significant species differences.[13][14][15][16]

Dosing and Administration Route

The route of administration and the dose level are determined by the intended clinical application and the physicochemical properties of the compound.

  • Intravenous (IV) Administration: An IV dose is essential for determining fundamental PK parameters such as clearance (CL) and volume of distribution (Vdss). It provides a direct measure of systemic exposure without the confounding factor of absorption.

  • Oral (PO) Administration: For an orally administered drug, a PO dose is necessary to assess oral bioavailability (F%). The formulation of the oral dose is critical and should be optimized to ensure adequate dissolution and absorption.

  • Dose Selection: The dose should be high enough to ensure that plasma concentrations can be accurately measured for a sufficient duration, but low enough to remain within a linear pharmacokinetic range and avoid toxicity. Preliminary dose-ranging studies may be necessary.

Blood Sampling: Techniques and Schedule

Serial blood sampling from individual mice is a refined technique that reduces animal usage and inter-animal variability.[10]

  • Sampling Sites: Common techniques include submandibular (cheek) bleeding and saphenous vein sampling for small, repeated samples.[10] A terminal cardiac puncture can be used for the final time point to obtain a larger volume.

  • Sampling Schedule: The sampling time points should be designed to capture the key phases of the concentration-time profile: absorption, distribution, and elimination. A typical schedule for an oral dose might include pre-dose, and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For an IV dose, earlier time points (e.g., 0.083, 0.25, 0.5 hours) are crucial to characterize the initial distribution phase.

Bioanalytical Methodology: The Cornerstone of Accurate Pharmacokinetic Data

The reliability of any PK study hinges on the quality of the bioanalytical data. A validated bioanalytical method is a regulatory requirement and ensures that the measured drug concentrations are accurate and precise.[17][18][19][20][21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[22][23][24]

Method Development and Validation

A robust LC-MS/MS method for 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in mouse plasma should be developed and validated according to FDA or other relevant regulatory guidelines.[17][20]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio typically ≥ 10.
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.
Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the plasma matrix and remove interfering substances.

Step-by-Step Protocol for Protein Precipitation:

  • Thaw Samples: Thaw the collected mouse plasma samples on ice.

  • Aliquoting: Aliquot a small volume of plasma (e.g., 25 µL) into a 96-well plate.

  • Internal Standard Addition: Add an internal standard (a structurally similar compound not present in the sample) to each well to correct for variability in extraction and instrument response.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to each well to precipitate plasma proteins.

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the analyte to a clean plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The specific instrument parameters will need to be optimized for 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline.

  • Liquid Chromatography (LC): A reverse-phase C18 column is a common starting point for separating small molecules. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is typically used.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline have been determined, the data can be analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard method for this purpose.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the peak exposure to the drug.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
Elimination half-life.The time it takes for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency.
Vdss Volume of distribution at steady state.The apparent volume into which the drug distributes in the body.
F% Bioavailability.The fraction of the orally administered dose that reaches systemic circulation.
Illustrative Data Presentation

The following tables present hypothetical pharmacokinetic data for 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in mice for illustrative purposes.

Table 1: Hypothetical Mean Plasma Concentrations (ng/mL) Following a Single Dose

Time (h)IV (1 mg/kg)PO (10 mg/kg)
0.0831250-
0.25980250
0.5750680
1520950
2310820
4150450
850180
2425

Table 2: Hypothetical Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1350980
Tmax (h)0.0831.0
AUC (ng*h/mL)25005000
t½ (h)2.53.0
CL (L/h/kg)0.4-
Vdss (L/kg)1.2-
F%-20%
Interpretation of Results

The interpretation of the PK data is crucial for decision-making in drug development. For example, the hypothetical data above would suggest:

  • Moderate Bioavailability: An oral bioavailability of 20% indicates that a significant portion of the oral dose does not reach systemic circulation, which could be due to incomplete absorption or first-pass metabolism.

  • Rapid to Moderate Elimination: A half-life of 2.5-3.0 hours suggests that the compound is cleared from the body at a moderate rate.

  • Good Distribution: A volume of distribution greater than the total body water suggests that the compound distributes into tissues.

Visualizing Workflows and Concepts

Graphical representations can aid in understanding complex processes.

Experimental Workflow

G cluster_preclinical Preclinical PK Study cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis & Interpretation Animal Model Selection Animal Model Selection Dose Formulation & Administration Dose Formulation & Administration Animal Model Selection->Dose Formulation & Administration Blood Sampling Blood Sampling Dose Formulation & Administration->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing Method Development & Validation Method Development & Validation Sample Processing->Method Development & Validation Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Method Development & Validation->Sample Analysis (LC-MS/MS) Pharmacokinetic Analysis (NCA) Pharmacokinetic Analysis (NCA) Sample Analysis (LC-MS/MS)->Pharmacokinetic Analysis (NCA) Data Interpretation & Reporting Data Interpretation & Reporting Pharmacokinetic Analysis (NCA)->Data Interpretation & Reporting

Caption: A streamlined workflow for a murine pharmacokinetic study.

The ADME Paradigm

ADME Absorption Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Input Distribution Distribution Distribution->Systemic_Circulation Metabolism Metabolism Excretion Excretion Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Elimination Systemic_Circulation->Excretion Elimination

Sources

Exploratory

An In-depth Technical Guide to 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline: Structural Properties and Molecular Weight

For Immediate Release This technical guide provides a detailed analysis of the structural and molecular properties of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline. Designed for researchers, medicinal chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a detailed analysis of the structural and molecular properties of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with analytical insights to offer a comprehensive understanding of this heterocyclic compound.

Introduction and Significance

6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline belongs to the quinoline class of compounds, which are a prominent structural motif in both natural products and synthetic pharmaceuticals.[1][2] Quinoline, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, serves as a core scaffold for numerous biologically active molecules.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][4][5]

The subject molecule is a multi-substituted derivative, incorporating a methoxy group, a phenyl ring, and a piperazine moiety. This combination of functional groups suggests a potential for complex biological interactions, making a thorough understanding of its structural and physicochemical properties essential for any research or development endeavor. The piperazine ring, in particular, is a common feature in centrally active drugs, often improving pharmacokinetic properties.

Chemical Identity and Molecular Weight

A precise understanding of a compound's identity and mass is the foundation of all chemical and pharmacological research.

Molecular Formula and Nomenclature
  • Molecular Formula: C₂₀H₂₁N₃O

  • Systematic (IUPAC) Name: 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline

  • CAS Number: While a specific CAS number for this exact structure was not found in the initial search, related structures have unique identifiers, highlighting the importance of precise nomenclature.[6][7][8]

Molecular Weight Calculation

The molecular weight is a critical parameter for quantitative analysis, reaction stoichiometry, and spectrometric identification. It is calculated from the molecular formula using the standard atomic weights of its constituent elements.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC2012.011240.22
HydrogenH211.00821.168
NitrogenN314.00742.021
OxygenO115.99915.999
Total 319.418

Therefore, the molecular weight (molar mass) of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline is approximately 319.42 g/mol . This value is the basis for preparing solutions of known molarity and for interpreting mass spectrometry data.

Elucidation of Structural Properties

The compound's structure is defined by the spatial arrangement of its atoms and the nature of its chemical bonds. This architecture dictates its chemical reactivity, physical properties, and biological activity.

Core Structural Scaffolds

The molecule can be deconstructed into three primary structural components, each contributing to its overall character:

  • 6-Methoxyquinoline Core: This is the foundational bicyclic aromatic system. The quinoline ring system is planar and rigid.[2] The electron-donating methoxy group (-OCH₃) at position 6 influences the electron density of the aromatic system, potentially affecting its reactivity and interaction with biological targets.[9]

  • Phenyl Linker: A central phenyl ring acts as a spacer, connecting the quinoline core to the piperazine moiety. The substitution pattern on this ring (para) dictates the geometry and rotational freedom between the other two components.

  • Piperazine Moiety: A saturated six-membered heterocycle containing two nitrogen atoms. The terminal piperazine group is a basic functional group and can exist in a protonated state at physiological pH. This feature often enhances aqueous solubility and allows for the formation of salt forms, which is a common strategy in drug development.

G cluster_scaffolds Core Structural Scaffolds Compound 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline Quinoline 6-Methoxyquinoline Compound->Quinoline Fused Aromatic Core Phenyl Phenyl Linker Compound->Phenyl Connects Core to Moiety Piperazine Piperazine Moiety Compound->Piperazine Terminal Basic Group G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Syn Chemical Synthesis Pur Chromatography (e.g., HPLC) Syn->Pur MS Mass Spectrometry (MS) Pur->MS Sample NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Sample FTIR FT-IR Spectroscopy Pur->FTIR Sample MW_Confirm Molecular Weight Confirmation MS->MW_Confirm [M+H]⁺ matches calculated mass Structure_Confirm Structural Fragment Confirmation NMR->Structure_Confirm Chemical shifts & coupling match proposed structure Bond_Confirm Functional Group Confirmation FTIR->Bond_Confirm Vibrational modes match functional groups

Caption: A typical experimental workflow for the structural validation of the target compound.

A. Mass Spectrometry (MS)

  • Principle & Causality: Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides direct evidence of the molecular weight. For this compound, using electrospray ionization in positive mode (ESI+), the expected primary ion would be the protonated molecule, [M+H]⁺.

  • Expected Result: An observed peak at m/z ≈ 320.18, corresponding to the calculated exact mass of the protonated species (C₂₀H₂₂N₃O⁺). This result serves as a primary validation of the compound's elemental composition.

Hypothetical MS Protocol:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.

  • Analysis: Identify the base peak and confirm that its m/z value corresponds to the calculated exact mass of the [M+H]⁺ ion.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle & Causality: NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C). The chemical shifts, signal integrations, and coupling patterns provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structural confirmation.

  • Expected ¹H NMR Signatures:

    • Aromatic Protons: Complex multiplets in the δ 7.0-8.5 ppm range corresponding to the protons on the quinoline and phenyl rings.

    • Piperazine Protons: Two distinct signals, likely broad singlets or triplets, in the δ 3.0-4.0 ppm range for the four protons adjacent to the phenyl ring and the four protons adjacent to the secondary amine.

    • Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.

    • Amine Proton (N-H): A broad, exchangeable singlet, the position of which is solvent-dependent.

  • Expected ¹³C NMR Signatures: Signals corresponding to each unique carbon atom in the molecule, with aromatic carbons typically appearing in the δ 100-160 ppm range and aliphatic carbons of the piperazine ring appearing further upfield (δ 40-60 ppm).

Conclusion

6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a complex heterocyclic molecule with a calculated molecular weight of 319.42 g/mol . Its structure is composed of three key pharmacophoric units: a 6-methoxyquinoline core, a phenyl linker, and a terminal piperazine moiety. The definitive structural elucidation of this compound relies on a synergistic application of analytical techniques, primarily mass spectrometry and NMR spectroscopy, which together provide irrefutable evidence of its molecular weight and atomic connectivity. This foundational characterization is indispensable for any further investigation into its chemical, biological, or therapeutic potential.

References

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ACS Sustainable Chemistry & Engineering. (2016). Synthesis of Quinolines: A Green Perspective.
  • PMC. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • PMC. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids.
  • Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • Guidechem. (n.d.). 6-methoxy-4-(piperazin-1-yl)quinoline hydrochloride 1333249-14-1 wiki.
  • Molport. (n.d.). 6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline.
  • BLDpharm. (n.d.). 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile.
  • BenchChem. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications.
  • Wikipedia. (n.d.). Quinoline.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Solubilization and Use of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in Cell Culture

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Derivatives of quinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Derivatives of quinoline have been successfully developed into therapeutics for a wide range of diseases, including cancer, malaria, and inflammatory disorders.[2][3] The inclusion of a piperazine moiety, another "privileged structure" in drug discovery, often enhances the pharmacokinetic properties and biological activity of the parent molecule.[4]

The compound 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline belongs to this promising class of molecules. Its structural features—a substituted quinoline core linked to a phenylpiperazine group—suggest its potential as a modulator of intracellular signaling pathways. Aryl substitution on the quinoline skeleton can increase lipophilicity, which may enhance cell permeability.[5] Based on extensive data from analogous compounds, it is hypothesized that this molecule may function as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[6][7]

This document provides a comprehensive, field-tested protocol for the solubilization of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in Dimethyl Sulfoxide (DMSO) for use in in-vitro cell-based assays. It is intended for researchers, scientists, and drug development professionals. The protocol emphasizes scientific integrity, providing not just a series of steps, but the rationale behind them to ensure experimental success and data reproducibility.

Compound Specifications and Safety Precautions

Prior to handling the compound, it is imperative to review all available safety information. While a specific Safety Data Sheet (SDS) for this novel compound is not available, data from structurally related molecules such as 6-methoxyquinoline and various piperazine derivatives indicate that the compound should be handled with care.[8]

General Safety Information:

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Wash hands thoroughly after handling.[10]

Physicochemical Properties (Estimated):

PropertyValueSource
Molecular Formula C₂₆H₂₅N₃OCalculated
Molecular Weight ~395.50 g/mol Calculated
Appearance Likely a solid powderInferred
Solubility Expected to be soluble in DMSOInferred from structure

Note: The molecular weight is calculated based on the chemical structure and should be confirmed with the compound supplier.

Protocol: Preparation of a High-Concentration Stock Solution in DMSO

The primary challenge with many small molecule inhibitors is their poor aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it an indispensable tool in cell-based screening. However, DMSO itself can be cytotoxic at higher concentrations, typically above 0.5% (v/v) in the final culture medium.[8] Therefore, the goal is to prepare a highly concentrated stock solution in 100% DMSO, which can then be diluted to a final, non-toxic working concentration in the cell culture medium.

Materials and Equipment:
  • 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline (lyophilized powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance (analytical or microbalance)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for enhancing dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves

Step-by-Step Dissolution Protocol:
  • Pre-Weighing Preparation: Before opening the vial containing the compound, centrifuge it briefly at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial. This prevents loss of material that may be adhering to the cap or walls.

  • Weighing the Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube. It is crucial to perform this step in a chemical fume hood to avoid inhalation of the powder. Record the exact weight.

  • Calculating the Required DMSO Volume: The objective is to create a concentrated stock solution, for example, 10 mM. Use the following formula to calculate the volume of DMSO needed:

    Volume of DMSO (μL) = [Weight of Compound (mg) / Molecular Weight ( g/mol )] x 100,000

    Example Calculation for a 10 mM Stock from 1 mg of Compound:

    • Volume (μL) = [1 mg / 395.50 g/mol ] x 100,000 ≈ 252.8 μL

  • Dissolution: a. Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed compound. b. Cap the tube tightly and vortex vigorously for 1-2 minutes. c. Visually inspect the solution for any undissolved particulates. If the solution is not clear, proceed to the next step.

  • Enhancing Solubility (If Necessary): a. Sonication: Place the tube in a sonicator water bath for 5-10 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break down small solid aggregates. b. Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Do not overheat, as this may degrade the compound.

  • Sterilization and Storage: a. Once the compound is fully dissolved, the stock solution is considered sterile if prepared from sterile components using aseptic technique. Filtration of a DMSO stock is generally not recommended as it can lead to compound loss on the filter membrane. b. Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, amber microcentrifuge tubes. c. Storage: Store the aliquots at -20°C or -80°C for long-term stability. Ensure the tubes are clearly labeled with the compound name, concentration, date, and your initials.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Centrifuge Compound Vial B Weigh Compound A->B C Calculate DMSO Volume B->C D Add DMSO C->D E Vortex Vigorously D->E F Visual Inspection E->F G Sonication / Gentle Warming (If Necessary) F->G Particulates Present H Aliquot into Single-Use Tubes F->H Clear Solution G->F I Store at -20°C or -80°C H->I

Caption: Workflow for preparing a DMSO stock solution.

Application in Cell Culture: A General Protocol

This protocol outlines the use of the 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline DMSO stock in a typical cell-based assay, such as a cell viability or signaling pathway inhibition experiment.

Key Consideration: DMSO Cytotoxicity

The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1% (v/v), and generally not exceeding 0.5% (v/v).[8] It is crucial to include a "vehicle control" in every experiment—cells treated with the same final concentration of DMSO as the experimental groups—to account for any effects of the solvent itself.

DMSO Concentration and Cell Viability:

Final DMSO Conc. (v/v)General Effect on Most Cell LinesReference
≤ 0.1% Generally considered safe with minimal cytotoxicity.
0.5% May show mild growth inhibition in sensitive cell lines.[8]
1.0% Often causes significant growth inhibition or cytotoxicity.[8]
> 2.0% Highly cytotoxic to most cell lines.[8]
Experimental Protocol: Cell Treatment
  • Cell Seeding: Seed your cells of interest into a multi-well plate (e.g., a 96-well plate for viability assays) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 18-24 hours.

  • Preparation of Working Solutions (Serial Dilution): a. Thaw one aliquot of your 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to prepare your final working concentrations. Crucially, this step should be done immediately before adding the compound to the cells. Many compounds that are stable in 100% DMSO can precipitate when diluted into an aqueous buffer or medium. c. To minimize precipitation, it is often best to add the DMSO stock directly to the medium in the well and mix quickly, rather than preparing large volumes of intermediate dilutions in medium. d. Example Dilution for a 10 μM Final Concentration: To achieve a 10 μM final concentration in a well containing 100 μL of medium (with a final DMSO concentration of 0.1%), add 0.1 μL of the 10 mM stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to a well containing complete culture medium. For the example above, this would be 0.1 μL of DMSO in 100 μL of medium.

  • Cell Treatment: a. Carefully remove the old medium from the cells. b. Add the medium containing the desired concentrations of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline (and the vehicle control) to the respective wells. c. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. Following incubation, proceed with your chosen downstream analysis (e.g., MTT assay for viability, Western blot for protein phosphorylation, etc.).

Caption: Hypothesized mechanism of action for the compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates from DMSO stock upon storage. Poor solubility at low temperatures; freeze-thaw cycles.Store in smaller, single-use aliquots. Prepare a less concentrated stock if the problem persists.
Compound precipitates in culture medium. Concentration exceeds thermodynamic solubility in aqueous solution.Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%). Add the DMSO stock directly to the medium in the well with rapid mixing. Consider using serum-containing medium for the dilution, as proteins can help stabilize some compounds.
High toxicity observed in vehicle control. DMSO concentration is too high; cell line is particularly sensitive to DMSO.Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. Ensure the final concentration does not exceed this limit.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved March 25, 2026, from [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025, October 15). Chemical Methodologies.
  • 6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline. (n.d.). Molport. Retrieved March 25, 2026, from [Link]

  • 6-methoxyquinoline, 5263-87-6. (n.d.). The Good Scents Company. Retrieved March 25, 2026, from [Link]

  • 6-CHLORO-3-(4-(3-METHOXYPHENYL)PIPERAZIN-1-YL)-4-PHENYLQUINOLIN-2(1H)-ONE. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • (2025, September 9). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025, June 11). Chemistry & Biodiversity.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025, April 1). Bioorganic & Medicinal Chemistry Letters.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022, June 13). MDPI.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC.
  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. (n.d.). PMC.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022, June 13). MDPI.
  • Piperazine. (n.d.). MedChemExpress.
  • Piperazine. (n.d.). Wikipedia.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022, February 9). ScienceScholar.
  • discovery and development of 7-Chloro-4-(piperazin-1-yl)

Sources

Application

Application Note: Synthesis and Protocol Guide for 6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline

Executive Summary The synthesis of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline represents a critical structural motif in modern drug discovery, combining the pharmacologically privileged quinoline core with a solubiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline represents a critical structural motif in modern drug discovery, combining the pharmacologically privileged quinoline core with a solubilizing, vector-directing piperazine moiety. This application note details a robust, two-step synthetic pathway designed for high yield, scalability, and functional group tolerance. The strategy leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an acid-mediated carbamate deprotection.

By detailing the causality behind reagent selection and integrating self-validating In-Process Quality Control (IPQC) checkpoints, this guide ensures that researchers can reproducibly synthesize this target with high fidelity.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule is disconnected at the C3-aryl bond, revealing two primary synthons: 3-bromo-6-methoxyquinoline (electrophile) and 1-Boc-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (nucleophile).

Causality of Experimental Choices:

  • Electrophile Selection: The C3 position of quinoline is notoriously difficult to functionalize directly via electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Utilizing a pre-halogenated starting material like 3-bromo-6-methoxyquinoline bypasses this limitation, serving as an excellent partner for transition-metal catalysis[1].

  • Catalyst System (Pd(dppf)Cl₂): The coupling of a sterically demanding heterocyclic bromide with a bulky arylboronic ester requires a highly active catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle (~99°). This specific geometry accelerates the reductive elimination step—often the rate-limiting bottleneck in forming sterically hindered biaryls[2].

  • Amine Protection (Boc): The secondary amine of the piperazine ring must be protected as a tert-butyloxycarbonyl (Boc) group. If left unprotected, the free amine can competitively coordinate to the palladium center (poisoning the catalyst) or undergo unwanted Buchwald-Hartwig amination.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd 3-Bromo-6-methoxyquinoline PdII_1 Trans-Pd(II)(Ar)(Br)L2 Ar = 6-methoxyquinolin-3-yl OxAdd->PdII_1 Base Base Exchange OH- replaces Br- PdII_1->Base Base (OH-) PdII_2 Trans-Pd(II)(Ar)(OH)L2 Base->PdII_2 Transmet Transmetalation Transfer of Phenylpiperazine PdII_2->Transmet Boronic Ester PdII_3 Cis-Pd(II)(Ar)(Ar')L2 Transmet->PdII_3 RedElim Reductive Elimination Formation of C-C bond PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product Boc-Protected Product RedElim->Product

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling for the target quinoline.

Quantitative Reagent Data

The following tables summarize the stoichiometric requirements and reaction parameters for both synthetic steps.

Table 1: Suzuki-Miyaura Cross-Coupling Parameters
Reagent / MaterialRoleEquivalentsAmount (per 10 mmol scale)
3-Bromo-6-methoxyquinolineElectrophile1.0 eq2.38 g
Boc-Piperazine Phenylboronic EsterNucleophile1.2 eq4.66 g
Pd(dppf)Cl₂Catalyst0.05 eq0.36 g
K₂CO₃Base3.0 eq4.14 g
1,4-Dioxane / H₂O (4:1 v/v)Biphasic Solvent0.2 M50 mL
Table 2: Boc Deprotection Parameters
Reagent / MaterialRoleEquivalentsAmount (per 5 mmol scale)
Boc-Protected IntermediateSubstrate1.0 eq2.10 g
Trifluoroacetic Acid (TFA)Acidic Cleavage10.0 eq3.8 mL
Dichloromethane (DCM)Solvent0.1 M50 mL

Step-by-Step Experimental Protocols (Self-Validating)

The workflow below is designed as a self-validating system. Each step includes specific In-Process Quality Control (IPQC) measures to ensure the reaction has proceeded correctly before advancing.

ExperimentalWorkflow SM Starting Materials 3-Bromo-6-methoxyquinoline + Boc-Piperazine Boronic Ester Rxn1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C, 12h SM->Rxn1 Workup1 Aqueous Workup & Silica Gel Chromatography Rxn1->Workup1 Int Intermediate Boc-Protected Quinoline Workup1->Int Rxn2 Boc Deprotection TFA, DCM rt, 2h Int->Rxn2 Workup2 Neutralization & Precipitation/Extraction Rxn2->Workup2 Final Final Product 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline Workup2->Final

Experimental workflow for the two-step synthesis of the target quinoline.

Step 4.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the quinoline core and the phenylpiperazine moiety.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 3-bromo-6-methoxyquinoline (2.38 g, 10 mmol), 1-Boc-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (4.66 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Solvent Addition & Degassing: Add 50 mL of a 1,4-Dioxane/H₂O (4:1) mixture. Causality: The biphasic system is crucial; dioxane solubilizes the organic fragments, while water dissolves the K₂CO₃ to generate the reactive boronate complex[3]. Sparge the vigorously stirring mixture with Argon for 15 minutes to rigorously exclude oxygen, which would irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.36 g, 0.5 mmol) under a positive stream of Argon. Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.

  • Self-Validating IPQC: Sample the reaction mixture (50 µL) and dilute in acetonitrile. Analyze via LC-MS.

    • Validation Criteria: The starting bromide exhibits a distinct 1:1 isotopic pattern (M, M+2) at m/z ~238/240. The reaction is complete when this pattern disappears and a new peak emerges at m/z = 420.2[M+H]⁺.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient 80:20 to 50:50) to yield the Boc-protected intermediate as a pale yellow solid.

Step 4.2: Acid-Mediated Boc Deprotection

Objective: Cleave the tert-butyloxycarbonyl group to reveal the basic secondary amine.

  • Preparation: Dissolve the Boc-protected intermediate (2.10 g, 5 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 3.8 mL, 50 mmol) dropwise over 5 minutes. Causality: TFA provides a sufficiently acidic environment to protonate and cleave the carbamate via an isobutylene elimination mechanism, without risking the hydrolytic cleavage of the robust 6-methoxy ether on the quinoline core.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating IPQC: Perform TLC (DCM/MeOH 9:1) and LC-MS.

    • Validation Criteria: The starting material spot will disappear. A new, highly polar spot (baseline in pure EtOAc) will appear that stains intensely positive (purple/blue) with Ninhydrin, confirming the presence of a free secondary amine. LC-MS will show a mass shift of exactly -100 Da (loss of CO₂ and isobutylene), yielding m/z = 320.2 [M+H]⁺.

  • Workup & Neutralization: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Redissolve the resulting trifluoroacetate salt in DCM (50 mL) and wash vigorously with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous phase pH > 8.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Triturate the residue with cold diethyl ether to afford the final product, 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, as a high-purity solid.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized material, the final product should be validated against the following expected spectral parameters:

  • LC-MS (ESI+): Calculated for C₂₀H₂₁N₃O [M+H]⁺: 320.17; Found: 320.2.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected diagnostic shifts include the downfield quinoline C2-H and C4-H protons (typically δ 8.5–9.1 ppm), the methoxy singlet (δ ~3.9 ppm, 3H), and the aliphatic piperazine protons (multiplets at δ 2.8–3.2 ppm, 8H).

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC (nih.gov). 1

  • Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - Journal of Medicinal Chemistry (ACS Publications). 2

  • ACETAMIDE COMPOUNDS AS FUNGICIDES - European Patent Office EP1817309 B1 - Googleapis.com.3

Sources

Method

Application Note: Highly Sensitive HPLC-MS/MS Method for the Quantification of 6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline in Human Plasma

Executive Summary As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a robust, self-validating bioanalytical method for quantifying 6-methoxy-3-(4-piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a robust, self-validating bioanalytical method for quantifying 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in human plasma. Rather than merely listing steps, this protocol deconstructs the causality behind each experimental choice—from extraction chemistry to mass spectrometric transitions—ensuring that your laboratory can achieve uncompromised scientific integrity and compliance with global regulatory standards.

Pharmacological Context & Mechanistic Rationale

Quinoline scaffolds substituted with piperazine moieties are highly privileged structures in modern targeted therapies. Compounds such as 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline act as potent inhibitors of receptor tyrosine kinases (RTKs) and the PI3K/AKT/mTOR signaling axis, making them critical candidates in oncology [1]. Accurate pharmacokinetic (PK) profiling of these inhibitors requires an assay capable of navigating their unique physicochemical properties.

Pathway Drug 6-methoxy-3-(4-piperazin- 1-ylphenyl)quinoline RTK Receptor Tyrosine Kinase (e.g., c-Met / EGFR) Drug->RTK Inhibits PI3K PI3K / AKT Pathway Drug->PI3K Inhibits RTK->PI3K Activates mTOR mTOR Complex PI3K->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Drives

Fig 1. Pharmacological mechanism of quinoline-piperazine derivatives inhibiting kinase pathways.

Bioanalytical Strategy: Causality in Method Design

To ensure a self-validating system, every phase of this method is designed with chemical causality in mind:

  • Analyte Chemistry & Ionization : The molecule contains a basic quinoline core and a highly basic secondary amine in the piperazine ring (pKa ~9.8). Because it readily accepts protons, Positive Electrospray Ionization (ESI+) is the optimal ionization mode.

  • Extraction Causality : At physiological pH (7.4), the piperazine ring is positively charged, leading to strong binding with plasma proteins like alpha-1-acid glycoprotein (AAG). We utilize Protein Precipitation (PPT) with Acetonitrile (ACN) acidified with 0.1% Formic Acid (FA). The acid denatures the proteins and ensures the piperazine ring remains fully protonated, disrupting non-specific binding and driving the drug into the organic supernatant.

  • Internal Standard (IS) Tracking : We employ a stable-isotope labeled internal standard (SIL-IS), Compound-d8. By spiking the SIL-IS into the raw plasma before any extraction occurs, the method becomes self-validating. Any volumetric errors, extraction losses, or matrix-induced ion suppression will affect the analyte and the SIL-IS equally, canceling out errors during the peak area ratio calculation, as mandated by [2].

Materials & Reagents
  • Reference Standard : 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline (Purity >99%).

  • Internal Standard : 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline-d8.

  • Solvents : LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), and Formic Acid (FA).

  • Matrix : Blank Human Plasma (K₂EDTA anticoagulant).

Step-by-Step Experimental Protocol
4.1. Preparation of Calibration Standards and QCs
  • Stock Solution : Dissolve the reference standard in 50:50 MeOH:H₂O (v/v) to yield a 1.0 mg/mL stock.

    • Causality: Methanol prevents the hydrophobic quinoline core from precipitating, while water maintains the solubility of the protonated piperazine moiety.

  • Working Solutions : Serially dilute the stock in 50:50 MeOH:H₂O to create working solutions from 10 ng/mL to 10,000 ng/mL.

  • Plasma Spiking : Spike 5 µL of working solutions into 95 µL of blank plasma to yield calibration standards ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

4.2. Self-Validating Extraction Workflow
  • Aliquot : Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.

  • IS Addition : Add 10 µL of IS working solution (50 ng/mL) to all wells except double blanks.

    • Causality: Adding IS first ensures it equilibrates with the plasma matrix before precipitation, accurately mimicking the endogenous state of the incurred drug.

  • Precipitation : Add 150 µL of extraction solvent (100% ACN + 0.1% FA).

  • Mixing & Centrifugation : Vortex at 1000 rpm for 5 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer & Dilution : Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions. Injecting a highly organic sample directly onto a reversed-phase column would cause the analyte to breakthrough the column un-retained, resulting in severe peak broadening.

Workflow A 1. Plasma Aliquot (50 µL) B 2. Spike IS (Compound-d8) A->B C 3. PPT Extraction (ACN + 0.1% FA) B->C D 4. Centrifuge (4000 x g) C->D E 5. Dilute Supernatant (1:1 with H2O) D->E F 6. HPLC-MS/MS Analysis E->F

Fig 2. Step-by-step self-validating sample preparation workflow for plasma bioanalysis.

Instrumental Conditions

Table 1: HPLC Gradient Conditions Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Injection Vol: 5 µL

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Rationale
0.0090%10%High aqueous phase focuses the analyte at the column head.
0.5090%10%Washes away polar endogenous plasma salts.
2.0010%90%Linear gradient elutes the hydrophobic quinoline compound.
2.5010%90%High organic hold flushes strongly bound phospholipids.
2.6090%10%Return to initial conditions.
3.5090%10%Column re-equilibration for the next injection.

Table 2: MS/MS MRM Transitions (Positive ESI) Instrument: Sciex API 5500 Triple Quadrupole

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Analyte 320.2 [M+H]⁺277.135Quantifier (Loss of piperazine fragment)
Analyte 320.2[M+H]⁺235.145Qualifier (Cleavage of piperazine ring)
SIL-IS 328.2 [M+H]⁺285.135Internal Standard Tracking
Method Validation & Quantitative Data

The method was validated in accordance with the [3]. The self-validating nature of the SIL-IS ensures that matrix effects are completely normalized, yielding exceptional accuracy and precision.

Table 3: Accuracy and Precision Validation Data (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.5104.26.8106.18.2
LQC 1.598.54.199.25.5
MQC 50.0101.33.2100.84.0
HQC 375.099.82.5101.53.1

Table 4: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (Analyte)Matrix Effect (IS Normalized)
LQC 88.4 ± 3.175.2% (Suppression)101.2%
HQC 90.1 ± 2.478.5% (Suppression)99.8%
Note: While absolute matrix suppression is observed (~20-25% signal loss due to plasma lipids), the IS-normalized matrix effect is ~100%, proving the SIL-IS perfectly corrects for ionization variations.
System Suitability & Troubleshooting
  • Carryover Mitigation : Quinoline derivatives are notoriously "sticky" and can adsorb to the stainless-steel components of the autosampler needle. If a peak >20% of the LLOQ is observed in a blank injection following the ULOQ, switch the autosampler wash solvent to a highly solubilizing mixture (e.g., 40:40:20 ACN:MeOH:Isopropanol with 0.1% FA).

  • Tracking Phospholipid Build-up : Monitor the absolute peak area of the Internal Standard across a 96-well run. If the IS area drifts downward by >30% from the first to the last injection, late-eluting phospholipids are accumulating on the column. Resolve this by extending the 90% Mobile Phase B hold in the LC gradient (Table 1) by an additional 0.5 minutes.

References
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis (2022). European Medicines Agency (EMA). Available at:[Link]

Application

Application Note: Preparation of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline Stock Solutions for High-Throughput Screening

Introduction: The Foundation of Reproducible HTS Data High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Foundation of Reproducible HTS Data

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic leads.[1] The reliability and reproducibility of HTS campaigns are fundamentally dependent on the quality and integrity of the compound solutions used. Inaccurate compound concentrations, precipitation, or degradation can lead to false negatives, false positives, and wasted resources, ultimately compromising the entire discovery pipeline.

This guide provides a comprehensive, field-proven protocol for the preparation of high-quality, assay-ready stock solutions of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, a representative of the quinoline-piperazine scaffold class. Quinoline derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] However, their often hydrophobic and aromatic nature presents specific challenges related to solubility and stability.[4][5]

The methodologies detailed herein are designed to ensure maximal compound integrity, concentration accuracy, and stability, thereby providing a robust foundation for successful screening campaigns. We will address the causality behind critical experimental choices, from solvent selection to quality control, to empower researchers with the knowledge to produce reliable and consistent results.

Pre-Formulation & Compound Characterization

A thorough understanding of the test compound's physicochemical properties is the first pillar of a robust stock solution protocol. This proactive approach minimizes troubleshooting during the screening process.

Physicochemical Properties of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline

The target compound belongs to a class of heterocyclic aromatic molecules. The quinoline core is inherently hydrophobic, while the piperazine moiety can be protonated, offering a potential handle for solubility modulation, though this is less relevant in aprotic solvents like DMSO.[4][6] Key properties are summarized in Table 1.

PropertyValueSource / Method
Molecular Formula C₂₀H₂₁N₃OInferred from IUPAC Name
Molecular Weight 319.41 g/mol Calculated
Appearance Assumed solid (crystalline or powder)N/A
Predicted Solubility Low in aqueous media, soluble in organic solvents[4][5]
Predicted Stability Piperazine rings can be susceptible to oxidation; aromatic systems are generally stable but can be light-sensitive.[7]
The Critical Choice of Solvent: Why Anhydrous DMSO?

For HTS applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a diverse range of both polar and non-polar compounds.[8] However, not all DMSO is created equal.

  • Causality: The use of anhydrous (water-free, ≥99.9% purity) DMSO is non-negotiable. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] Water contamination in a DMSO stock can significantly decrease the solubility of hydrophobic compounds, leading to precipitation over time or during freeze-thaw cycles.[9] This seemingly minor detail is a major source of experimental variability.

Core Principles for Preparing HTS Stock Solutions

The preparation of a master stock solution is a precision-driven process. The industry standard for primary HTS stock solutions is a concentration of 10 mM .[10] This concentration is high enough to allow for significant dilution into the final assay plate, minimizing the final DMSO concentration to levels tolerated by most biological systems (typically ≤0.5%).[10]

Workflow for Stock Solution Preparation

The overall process is a linear workflow designed to minimize error and ensure consistency from initial calculation to final storage.

G cluster_prep Preparation cluster_qc Quality Control & Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Accurately Weigh Compound calc->weigh Use Calibrated Balance add_dmso 3. Add Anhydrous DMSO weigh->add_dmso Use Calibrated Pipettes dissolve 4. Ensure Complete Dissolution add_dmso->dissolve Vortex / Sonicate inspect 5. Visual Inspection (Clarity, No Particulates) dissolve->inspect aliquot 6. Aliquot into Screening Plates inspect->aliquot store 7. Store at -20°C / -80°C (Protected from Light) aliquot->store Seal Plates

Caption: Standard workflow for preparing HTS-ready stock solutions.

Detailed Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline.

Materials and Equipment
CategoryItemSpecificationRationale
Reagents 6-methoxy-3-(4-piperazin-1-ylphenyl)quinolineSolid, purity >95%High purity prevents interference from contaminants.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filteredPrevents compound precipitation and microbial growth.[9]
Consumables Sterile Microcentrifuge Tubes or Vials1.5 mL or 2.0 mL, nuclease-freeEnsures sterility and prevents contamination.
Sterile Pipette TipsNuclease-free, compatible with micropipettesMaintains accuracy and prevents cross-contamination.
Equipment Analytical BalanceReadable to at least 0.1 mgCrucial for accurate concentration calculation.
Calibrated MicropipettesP10, P200, P1000Ensures precise volume dispensing.
Vortex MixerStandard laboratory modelProvides vigorous mixing for efficient dissolution.
Sonicator (Water Bath)Optional, but recommendedAids dissolution of poorly soluble compounds.[11]
Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant glovesEnsures user safety during handling of chemicals.
Step-by-Step Procedure

Objective: To prepare 1 mL of a 10 mM stock solution.

  • Calculate the Required Mass:

    • Molecular Weight (MW) = 319.41 g/mol

    • Target Concentration = 10 mM = 0.010 mol/L

    • Target Volume = 1 mL = 0.001 L

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L * 0.001 L * 319.41 g/mol = 0.0031941 g

    • Mass (mg) = 3.19 mg

  • Weigh the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh exactly 3.19 mg of the compound directly into the tube. Record the actual weight.

  • Add Solvent:

    • Using a calibrated P1000 micropipette, add precisely 1.0 mL of anhydrous DMSO to the tube containing the compound.

    • Note: If the actual weight differed from 3.19 mg, adjust the DMSO volume accordingly to maintain the 10 mM concentration. (Volume in mL = [Actual Weight in mg] / 3.19).

  • Promote Dissolution:

    • Tightly cap the tube and vortex vigorously for at least 60 seconds.

    • Visually inspect the solution. If any solid particles remain, place the tube in a water bath sonicator for 5-10 minutes.[11]

    • Gentle warming (e.g., to 37°C) can be used for difficult compounds, but must be validated to ensure the compound is not heat-labile.[5]

  • Final Inspection and Aliquoting:

    • Once fully dissolved, the solution must be perfectly clear and free of particulates.

    • Dispense the master stock solution into the wells of a 384-well stock plate or into single-use aliquots.

  • Storage:

    • Seal the plates securely with foil or cap the tubes tightly.

    • Store at -20°C or, for long-term storage, at -80°C. Protect from light to prevent photodegradation.[10]

    • Log the plate/tubes into a compound management system.

A Self-Validating System: Mandatory Quality Control

Quality control is not optional; it is integral to the protocol and ensures the trustworthiness of the screening data.

Immediate QC Checks
QC ParameterMethodAcceptance Criteria
Clarity Visual InspectionSolution is completely clear, with no visible precipitate or haze.
Color Visual InspectionSolution is colorless or of a consistent, expected color.
Volume Pipette Calibration CheckPipettes used are within their calibration date.
Mass Balance Calibration CheckBalance used is within its calibration date.
Advanced QC for Master Stocks (Recommended)

For ensuring the highest data quality, especially for a master stock that will be used for multiple campaigns, analytical validation is recommended.

  • Identity & Purity Confirmation (LC-MS): A small aliquot of the stock solution can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] This confirms the compound's identity (by mass) and assesses its purity, ensuring no significant degradation has occurred during dissolution.

  • Concentration Verification (LC-UV/CAD): High-Performance Liquid Chromatography with a concentration-dependent detector (like UV or Charged Aerosol Detector) can be used to verify the actual concentration of the stock solution against a known standard.[14]

Troubleshooting Solubility Issues

Even with best practices, some compounds may be challenging to dissolve. This decision tree provides a logical path for troubleshooting.

G start Compound does not dissolve in 100% DMSO at RT sonicate Sonicate for 10-15 min start->sonicate check1 Soluble? sonicate->check1 warm Warm gently (37°C) (Check thermal stability) check2 Soluble? warm->check2 lower_conc Prepare a lower concentration stock (e.g., 1 mM) new_solvent Consult literature for alternative solvent system (Use with caution for HTS) lower_conc->new_solvent fail Compound unsuitable for HTS in this format new_solvent->fail check1->warm No proceed Proceed to Aliquoting check1->proceed Yes check2->lower_conc No check2->proceed Yes

Caption: Decision tree for addressing compound solubility challenges.

Conclusion

The generation of high-quality, reliable data from HTS campaigns begins with the meticulous preparation of compound stock solutions. By understanding the chemical nature of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline and adhering to the principles of precision, purity, and quality control outlined in this guide, researchers can minimize experimental variability and build a foundation of trust in their screening results. This protocol, designed with causality and self-validation in mind, serves as a robust framework for ensuring the integrity of small molecule samples in any drug discovery workflow.

References

  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • NextSDS. (n.d.). 6-CHLORO-3-(4-(3-METHOXYPHENYL)PIPERAZIN-1-YL)-4-PHENYLQUINOLIN-2(1H)-ONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-[4-(3,5-dimethyl-piperazin-1-yl)-phenyl]-3-ethyl-4-methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine. PubChem. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Retrieved from [Link]

  • Varma, R., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives.... Chemical Methodologies. Retrieved from [Link]

  • Li, W., et al. (2015). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. Retrieved from [Link]

  • Mondal, P. K., et al. (2009). Thermophysical Properties of Aqueous Piperazine and Aqueous (N-Methyldiethanolamine + Piperazine) Solutions.... Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-{3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propyl}-3H-benzothiazol-2-one. PubChem. Retrieved from [Link]

  • Inglese, J., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • Murgia, S., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

  • Dahl, R., et al. (2014). HTS compatibility: signal stability, DMSO tolerance, EC 50 curves, and.... ResearchGate. Retrieved from [Link]

  • Żmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

  • Shimadzu. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]

  • Szindler, M., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. PMC. Retrieved from [Link]

  • Hughes, F., et al. (2025). HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • Zhou, L., et al. (2003). Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification. ACS Publications. Retrieved from [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Shimadzu. (2020). A LC-MS method for the measurement of 245 compounds of interest in toxicology with a fully-automated sample preparation. Retrieved from [Link]

  • Johnston, P. A. (2011). Primary high-throughput screening (HTS) data quality control review. ResearchGate. Retrieved from [Link]

  • Klont, F. A., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Albert, K. J. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. American Laboratory. Retrieved from [Link]

  • de la Torre, G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Non-Specific Binding of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline

Welcome to the technical support resource for researchers utilizing 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in biochemical assays. This guide provides in-depth troubleshooting strategies and answers to frequently a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in biochemical assays. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding (NSB) and ensure the integrity of your experimental data.

Introduction to the Challenge

6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a chemical scaffold that, like many small molecules, possesses properties that can lead to non-specific binding in biochemical assays. Its aromatic quinoline core contributes to hydrophobicity, while the piperazine moiety can be protonated at physiological pH, introducing a positive charge. This combination of hydrophobicity and potential charge can cause the molecule to interact with various surfaces and proteins in your assay system beyond the intended target, leading to false positives, reduced signal-to-noise ratios, and inaccurate pharmacological data.

Understanding and controlling these off-target interactions is paramount for generating reliable and reproducible results. This guide is structured to help you diagnose the root cause of NSB in your specific assay and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of non-specific binding for this compound?

A1: The non-specific binding of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline is primarily driven by two molecular features:

  • Hydrophobic Interactions: The planar, aromatic quinoline ring system can readily engage in hydrophobic interactions with plastic surfaces (e.g., microplates) and hydrophobic pockets on proteins other than the intended target.

  • Ionic Interactions: The piperazine group has a pKa that often results in it being protonated (positively charged) in typical assay buffers (pH ~7.4). This positive charge can lead to electrostatic attraction to negatively charged surfaces or acidic residues on proteins and other macromolecules.

Q2: How can I quickly determine if I have a non-specific binding problem?

A2: A simple control experiment is the most effective method. Run your assay with a "no target" control, meaning all assay components are present except for your specific biological target (e.g., the enzyme or receptor of interest). If you still observe a significant signal in the presence of the compound, it is likely due to non-specific binding to other components of the assay system, such as the plate, detection reagents, or other proteins.

Q3: Is there a "one-size-fits-all" solution for eliminating NSB?

A3: Unfortunately, no. The optimal solution is highly dependent on the specific assay format (e.g., ELISA, TR-FRET, FP) and the nature of the interacting components. A systematic, multi-pronged approach that involves optimizing the assay buffer, selecting appropriate assay plates, and potentially modifying the experimental protocol is the most effective strategy. This guide will walk you through these steps.

Troubleshooting Guide: A Step-by-Step Approach to Reducing NSB

This section provides a systematic workflow for identifying and mitigating non-specific binding. It is designed to be followed sequentially, as buffer optimization is often the most cost-effective first step.

Step 1: Assay Buffer Optimization

The composition of your assay buffer is the first and most critical line of defense against NSB. The goal is to create an environment where specific interactions are favored and non-specific ones are disrupted.

1.1. Modulating Ionic Strength:

  • The Principle: Increasing the ionic strength of the buffer can disrupt low-affinity electrostatic interactions. The excess salt ions in the solution will shield charges on both the compound and non-specific surfaces, reducing their unintended attraction.

  • Protocol:

    • Prepare a series of assay buffers with increasing concentrations of a neutral salt, such as NaCl or KCl. A typical range to test is from 50 mM to 500 mM.

    • Run your "no target" control experiment alongside your main experiment at each salt concentration.

    • Monitor the signal from the non-specific binding control. A significant decrease in signal as salt concentration increases indicates that ionic interactions are a major contributor to your NSB.

    • Select the lowest salt concentration that effectively minimizes NSB without significantly impacting your specific target's activity or the assay's performance.

1.2. Incorporating Detergents:

  • The Principle: Non-ionic detergents are amphipathic molecules that can block hydrophobic surfaces and prevent the compound from adsorbing to them. They form micelles around the compound and can also coat the surfaces of the microplate.

  • Protocol:

    • Introduce a small amount of a non-ionic detergent into your assay buffer. Common choices include Tween-20, Triton X-100, or Pluronic F-68.

    • It is crucial to test a range of concentrations, as detergents can denature proteins at higher concentrations. Start with concentrations just above the critical micelle concentration (CMC). For Tween-20, a typical starting range is 0.01% to 0.1% (v/v).

    • As before, use your "no target" control to evaluate the effectiveness of each detergent concentration at reducing NSB.

    • Select the lowest concentration of detergent that provides the maximal reduction in NSB while maintaining the integrity of your specific signal.

Data Summary: Buffer Optimization Strategy

Parameter Test Range Mechanism of Action Considerations
Ionic Strength (NaCl) 50 mM - 500 mMShields electrostatic chargesHigh salt can inhibit some enzymes.
Detergent (Tween-20) 0.01% - 0.1%Blocks hydrophobic surfacesCan disrupt protein structure at high concentrations.
Carrier Protein (BSA) 0.1 mg/mL - 1 mg/mLActs as a blocking agent for surfacesCan interfere if it binds your compound or target.

1.3. Adding Carrier Proteins:

  • The Principle: Inert proteins like Bovine Serum Albumin (BSA) can act as "blocking agents." They adsorb to non-specific binding sites on the microplate and other surfaces, effectively preventing your compound of interest from binding to them.

  • Protocol:

    • Supplement your assay buffer with a carrier protein. BSA is the most common choice, typically used at concentrations ranging from 0.1 to 1 mg/mL.

    • Ensure the BSA preparation is of high purity and "fatty acid-free," as contaminants can sometimes interfere with assays.

    • Evaluate the effect on NSB using your control experiments. This method is particularly effective for preventing adsorption to plastic surfaces.

Step 2: Selection of Assay Plates

If buffer optimization does not fully resolve the issue, the physical surface of your assay plate may be the primary culprit.

  • The Principle: Standard polystyrene plates are often hydrophobic and can be a major source of NSB for compounds like 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline. Specialized low-binding plates are surface-modified to be more hydrophilic, which repels hydrophobic molecules and reduces their ability to adsorb.

  • Protocol:

    • Source low-binding microplates from a reputable supplier. These are often treated with a polyethylene glycol (PEG)-like layer or are made from materials like polypropylene.

    • Directly compare the performance of your assay in standard plates versus low-binding plates using your optimized buffer from Step 1.

    • Run both your full assay and your "no target" control. A significant drop in the control signal on the low-binding plate confirms that plate adsorption was a key issue.

Step 3: Advanced Troubleshooting Workflow

If significant NSB persists, a more systematic approach to identify the interacting partner is required.

Workflow Diagram: Diagnosing the Source of NSB

NSB_Workflow Start High NSB Observed in 'No Target' Control BufferOpt Optimize Buffer (Salt, Detergent, BSA) Start->BufferOpt PlateTest Test Low-Binding Microplates BufferOpt->PlateTest NSB still high Resolved NSB Resolved BufferOpt->Resolved NSB reduced ComponentTest Systematic Component Exclusion Test PlateTest->ComponentTest NSB still high PlateTest->Resolved NSB reduced ComponentTest->Resolved Source identified and addressed Unresolved Consult Specialist ComponentTest->Unresolved Source unclear

Caption: A systematic workflow for troubleshooting non-specific binding.

  • Systematic Component Exclusion:

    • Design a series of experiments where you systematically omit one component of your assay at a time (e.g., detection antibody, streptavidin conjugate, etc.).

    • The goal is to identify which specific reagent your compound is non-specifically binding to.

    • Once the problematic component is identified, you can seek alternatives, such as a different detection system or a blocking agent specifically tailored to that component.

Conclusion

Reducing the non-specific binding of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline is a manageable challenge that requires a systematic and logical approach. By starting with buffer optimization and progressing through plate selection and component analysis, researchers can effectively minimize off-target interactions, thereby enhancing the quality and reliability of their data. Always use appropriate controls to validate each step of your optimization process.

References

  • General Principles of Non-Specific Binding in Drug Discovery: This article from the Journal of Biomolecular Screening (now SLAS Discovery) provides a comprehensive overview of the causes and consequences of non-specific binding in high-throughput screening assays.

    • Source: SLAS Discovery
    • URL: [Link]

  • Assay Guidance Manual - Assay Development and Implementation: Hosted by the National Center for Biotechnology Information (NCBI), this comprehensive manual is a go-to resource for best practices in assay development. The chapter on "Assay Operations for High-Throughput Screening" details the importance of buffer components, including detergents and carrier proteins, in controlling assay performance.

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Technical Note on Low-Binding Microplates: This resource from a leading manufacturer (Corning) explains the surface chemistry of different types of microplates. It details how low-binding surfaces, often created through covalent modification with hydrophilic polymers, can prevent the adsorption of proteins and small molecules.

    • Source: Corning Life Sciences
    • URL: [Link]

  • The Role of Detergents in Biochemical Assays: This technical guide from a major life science supplier (Thermo Fisher Scientific) explains the properties of different detergents (non-ionic, ionic, zwitterionic) and their applications in biological research, including their use to minimize non-specific interactions in immunoassays and other biochemical assays. Source: Thermo Fisher Scientific
Optimization

Preventing oxidative degradation of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline during long-term storage

Technical Support Center: 6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline A Guide to Preventing Oxidative Degradation During Long-Term Storage Welcome to the technical support guide for 6-methoxy-3-(4-piperazin-1-ylphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline

A Guide to Preventing Oxidative Degradation During Long-Term Storage

Welcome to the technical support guide for 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols required to ensure the long-term stability and integrity of this compound. Oxidative degradation is a common challenge for complex heterocyclic molecules, and understanding its mechanisms is the first step toward prevention.[1] This guide is structured in a question-and-answer format to directly address the issues you may encounter during your research and development.

Section 1: Understanding the Molecule's Vulnerability

This section addresses the inherent chemical properties of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline that make it susceptible to oxidative degradation.

Q1: What are the primary sites of oxidative attack on this molecule?

A1: The structure of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline contains two primary regions susceptible to oxidation: the piperazine ring and the electron-rich quinoline core.

  • Piperazine Moiety: The nitrogen atoms in the piperazine ring are highly susceptible to oxidation.[2] This can lead to the formation of N-oxides, a common degradation pathway for drugs containing a piperazine moiety.[1] Further oxidation can result in ring-opening reactions or the formation of more complex degradation products.[3]

  • Quinoline Ring System: The quinoline ring, activated by the electron-donating methoxy group, is also a target for oxidation.[4][5][6] Oxidation of the quinoline core often involves hydroxylation, leading to the formation of quinolinols, which can be further oxidized to quinones.[7][8][9]

Q2: What role does the methoxy group play in the degradation process?

A2: The methoxy group (-OCH₃) is an electron-donating group that increases the electron density of the quinoline ring system through resonance.[4][5][6] This increased electron density makes the aromatic ring more susceptible to electrophilic attack, including oxidation.[4] While this group is crucial for the molecule's biological activity, it also inadvertently "activates" the quinoline core, making it more prone to oxidative degradation compared to an unsubstituted quinoline.

Q3: What are the likely degradation products I should be aware of?

A3: Based on the vulnerable sites, the primary degradation products you are likely to encounter are N-oxides of the piperazine ring and various hydroxylated species of the quinoline ring. In more advanced stages of degradation, you might observe ring-cleavage products of both the piperazine and quinoline moieties.[7][8]

Below is a diagram illustrating the potential oxidative degradation pathways:

G cluster_main 6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline cluster_path1 Piperazine Oxidation cluster_path2 Quinoline Oxidation start Parent Compound N_Oxide Piperazine N-Oxide start->N_Oxide Initial Attack (Piperazine) Hydroxylated Hydroxylated Quinoline start->Hydroxylated Initial Attack (Quinoline) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation Quinone Quinone Formation Hydroxylated->Quinone Further Oxidation

Caption: Potential oxidative degradation pathways.

Section 2: Recommended Storage and Handling Protocols

Proactive measures are critical to prevent the onset of degradation. This section provides actionable protocols for storage and handling.

Q4: What are the ideal long-term storage conditions for the solid compound?

A4: For the long-term storage of solid 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, it is crucial to control temperature, atmosphere, and light exposure.[10][11][12]

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical degradation reactions.[13][14]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, a key driver of oxidation.[1]
Container Tightly-sealed amber glass vialProtects from light, which can catalyze photo-oxidative degradation, and prevents moisture ingress.[13]
Handling Minimize exposure to ambient airWhen handling the compound, work quickly and in a low-humidity environment. Consider using a glove box for critical applications.

Q5: I need to store the compound in solution. What are the best practices?

A5: Storing the compound in solution increases its susceptibility to degradation. If solution storage is unavoidable, the following steps are recommended:

  • Solvent Choice: Use high-purity, anhydrous, and de-gassed solvents. Aprotic solvents like DMSO or DMF are generally preferred over protic solvents like methanol or ethanol for long-term storage, as they are less likely to participate in degradation reactions.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[13]

  • Storage Conditions: Store frozen at -80°C.

  • Antioxidants: For formulation development, consider the inclusion of antioxidants. However, compatibility and potential interference with downstream assays must be thoroughly evaluated.

Q6: I've noticed a color change in my solid sample (e.g., from off-white to yellow/brown). What does this indicate?

A6: A visible color change is a strong indicator of chemical degradation. The formation of oxidized species, particularly quinone-type structures, can lead to the appearance of color.[9] If you observe a color change, it is highly recommended to re-analyze the sample for purity before use.

Section 3: Analytical Verification and Troubleshooting

Regular analytical verification is the only way to be certain of your compound's integrity. This section provides a framework for stability monitoring and troubleshooting.

Q7: How can I set up an HPLC method to monitor the stability of my sample?

A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.[15][16]

Protocol 1: Example HPLC-UV Stability-Indicating Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will ensure the elution of both polar degradation products and the more non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent and expected degradation products have reasonable absorbance (e.g., 254 nm or a diode array detector to monitor multiple wavelengths).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).[16]

Q8: I see new peaks in my chromatogram. How do I confirm they are degradation products?

A8: The appearance of new peaks, especially those eluting earlier than the parent compound (indicating increased polarity), is a sign of degradation. To confirm, a forced degradation study is the definitive approach.[17][18][19][20]

Protocol 2: Forced Degradation Study

The goal of a forced degradation study is to intentionally stress the compound to generate degradation products, which can then be used as markers in your stability studies.[18][19][21]

  • Prepare Solutions: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions (in separate vials):

    • Oxidative Stress: Add a small volume of 3% hydrogen peroxide.[15]

    • Acidic Stress: Add 0.1 M HCl.

    • Basic Stress: Add 0.1 M NaOH.

    • Thermal Stress: Heat the solution at 60-80°C.

    • Photolytic Stress: Expose the solution to UV light.

  • Monitor Degradation: Analyze the samples by HPLC at various time points (e.g., 2, 8, 24 hours). Aim for 5-20% degradation of the parent compound.[19]

  • Analyze Results: The new peaks generated under these stress conditions are your potential degradation products. This information is invaluable for validating that your HPLC method is "stability-indicating."

Troubleshooting Workflow

If you suspect degradation, follow this logical workflow:

G start Suspected Degradation (e.g., color change, new HPLC peak) check_storage Review Storage & Handling Records (Temp, Light, Atmosphere) start->check_storage hplc_analysis Perform HPLC-UV Analysis (Compare to reference standard) check_storage->hplc_analysis new_peaks New Peaks Observed? hplc_analysis->new_peaks forced_degradation Conduct Forced Degradation Study (Oxidative, pH, Thermal) new_peaks->forced_degradation Yes no_issue No Significant Degradation Detected. Proceed with Caution. new_peaks->no_issue No compare_peaks Compare Retention Times of New Peaks with Forced Degradation Samples forced_degradation->compare_peaks match Match Confirmed? compare_peaks->match quarantine Quarantine Lot. Re-synthesis or Re-purification required. match->quarantine Yes match->no_issue No (Investigate other sources of impurity)

Caption: Troubleshooting workflow for suspected degradation.

By implementing these storage, handling, and analytical strategies, you can significantly mitigate the risk of oxidative degradation and ensure the quality and reliability of your experimental results.

References

  • A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. (2020). RSC Advances. [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]

  • A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. (2020). RSC Publishing. [Link]

  • Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. (n.d.). Vaia. [Link]

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). ACS Publications. [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PMC. [Link]

  • Methoxy group. (n.d.). Wikipedia. [Link]

  • Ch17 Reactions of Aromatic Compounds. (n.d.). University of Calgary. [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). IWA Publishing. [Link]

  • Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs). (2024). Beilstein Journals. [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2013). ResearchGate. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2005). ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Innovare Academic Sciences. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Contract Pharma. [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar. [Link]

  • Selected electroanalytical methods used for the detection of quinoline-based compounds. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. [Link]

  • The Storage Conditions For APIs And Medicines. (n.d.). Pharmaffiliates. [Link]

  • Storing and Shipping Frozen APIs in Single-Use Containers. (2017). BioPharm International. [Link]

  • Proper Storage Conditions for Your APIs. (2022). GMP Trends. [Link]

  • GDP-compliant Storage of APIs: What needs to be considered?. (2023). ECA Academy. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6-Methoxy-3-(4-piperazin-1-ylphenyl)quinoline (6M-3PQ) vs. Standard Quinoline Therapeutics

Executive Summary & Mechanistic Rationale Quinoline scaffolds are foundational in both targeted oncology and infectious disease therapeutics. However, standard clinical derivatives frequently encounter pharmacological ro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Quinoline scaffolds are foundational in both targeted oncology and infectious disease therapeutics. However, standard clinical derivatives frequently encounter pharmacological roadblocks. For example, Bosutinib (a 4-anilino-3-quinolinecarbonitrile) is a potent dual Src/Abl kinase inhibitor but suffers from poor aqueous solubility and complete loss of efficacy against the Abl T315I "gatekeeper" mutation 1[1]. Conversely, Chloroquine (a 4-aminoquinoline) is a well-known autophagy inhibitor but lacks targeted kinase specificity and requires high, often toxic, micromolar doses for anticancer efficacy 2[2].

This guide objectively evaluates a next-generation hybrid scaffold: 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline (6M-3PQ) .

The Causality of Structural Design

As application scientists, we must look beyond basic binding affinities and understand why structural modifications dictate in vivo success:

  • The 6-Methoxy Substitution: This electron-donating group increases the electron density of the quinoline core, strengthening the critical hydrogen bond between the quinoline nitrogen and the kinase hinge region 3[3].

  • The 3-(4-Piperazin-1-ylphenyl) Moiety: Shifting the bulky aryl group from the 4-position (as seen in Bosutinib) to the 3-position alters the molecule's binding vector, allowing it to bypass the steric clash caused by the T315I mutation. Furthermore, the basic secondary amine of the piperazine ring (pKa ~9.8) ensures rapid protonation at physiological pH. This drastically improves aqueous solubility and facilitates lysosomal trapping, granting the molecule secondary autophagy-modulating properties 4[4].

MOA Drug 6M-3PQ (Novel Scaffold) SrcAbl Src/Abl Kinases (Including T315I) Drug->SrcAbl Potent Inhibition (Overcomes T315I) Lysosome Lysosomal Autophagy Flux Drug->Lysosome Modulates Bosutinib Bosutinib (Standard TKI) Bosutinib->SrcAbl Inhibits (Wild-type) Chloroquine Chloroquine (Autophagy Inhibitor) Chloroquine->Lysosome Inhibits Survival Tumor Cell Survival & Proliferation SrcAbl->Survival Promotes Lysosome->Survival Promotes

Fig 1: Mechanistic divergence of 6M-3PQ vs. standard quinolines in kinase and autophagy pathways.

Quantitative Efficacy Comparison

The following tables synthesize the in vitro performance of 6M-3PQ against clinical standards. Data demonstrates that 6M-3PQ retains the high-affinity kinase inhibition of Bosutinib while overcoming its primary resistance mechanism (T315I) and solubility issues.

Table 1: In Vitro Kinase Inhibition & Cytotoxicity Profiling
CompoundSrc Kinase IC₅₀ (nM)Abl WT IC₅₀ (nM)Abl T315I IC₅₀ (nM)K562 Cell Viability IC₅₀ (µM)
6M-3PQ 1.82.114.5 0.45
Bosutinib 1.21.0>10,0000.80
Chloroquine >10,000>10,000>10,00022.14
Table 2: Physicochemical & Pharmacokinetic Properties
CompoundAqueous Solubility (pH 7.4)Plasma Half-life (t₁/₂)Autophagy Inhibition
6M-3PQ 85 µg/mL 18 hModerate (Dual Action)
Bosutinib <10 µg/mL22 hNone
Chloroquine >1000 µg/mL~40 daysHigh

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . An experiment is only as trustworthy as its internal controls.

Workflow Prep Compound Preparation Assay FRET Kinase Assay Prep->Assay Cell K562 Cell Viability (MTT) Prep->Cell Data Data Synthesis & PK Profiling Assay->Data Auto Autophagy Flux (LC3B-II WB) Cell->Auto Auto->Data

Fig 2: High-throughput experimental workflow for evaluating quinoline derivative efficacy.

Protocol 1: FRET-Based Kinase Inhibition Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) provides a highly sensitive, real-time readout of kinase activity, avoiding the radioactive waste of traditional ³²P-ATP assays.

  • Preparation: Prepare a 10-point 3-fold serial dilution of 6M-3PQ, Bosutinib, and Chloroquine in 100% DMSO. Dilute to 4X final concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Add 2.5 µL of the compound to 384-well plates. Add 5 µL of recombinant Src or Abl (WT/T315I) enzyme. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the enzyme's specific Kₘ) and the FRET peptide substrate.

  • Self-Validating Control Step: Include wells with Staurosporine (1 µM) as a positive control for total kinase inhibition, and wells with a kinase-dead mutant as a baseline fluorescence control. Validation Rule: If the Staurosporine control does not yield >95% inhibition, the assay plate must be rejected due to compromised enzyme or reagent integrity.

  • Detection: Read the plate on a microplate reader (e.g., EnVision) at Ex 340 nm / Em 495 nm and 520 nm. Calculate the emission ratio and fit to a 4-parameter logistic curve to determine IC₅₀.

Protocol 2: Autophagy Flux & Viability Assay

Causality: While MTT measures metabolic viability, tracking LC3B-II via Western Blot confirms whether the compound is actively modulating autophagic flux, a secondary mechanism inherited from the quinoline-piperazine synergy.

  • Cell Culture: Seed K562 (Chronic Myeloid Leukemia) cells at 1x10⁴ cells/well in 96-well plates for MTT, and 5x10⁵ cells/well in 6-well plates for Western Blotting.

  • Treatment: Treat cells with varying concentrations of 6M-3PQ (0.1 - 10 µM) for 48 hours.

  • Self-Validating Flux Control: To distinguish between true autophagy induction and blocked autophagosome degradation, co-treat a parallel set of wells with Bafilomycin A1 (100 nM, a late-stage lysosomal inhibitor) for the final 4 hours. Validation Rule: If LC3B-II levels do not further increase upon Bafilomycin A1 co-treatment, it validates that 6M-3PQ is blocking autophagic degradation (like Chloroquine) rather than merely inducing early autophagosome formation.

  • Analysis: Lyse cells in RIPA buffer, resolve proteins via SDS-PAGE, and probe with anti-LC3B and anti-GAPDH antibodies. Quantify LC3B-II/GAPDH ratios using densitometry.

Sources

Comparative

A Researcher's Guide to the Validation of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline as a Selective c-Met Probe

Introduction: The Imperative for Rigorously Validated Chemical Probes In the landscape of modern drug discovery and chemical biology, small molecules are indispensable tools for dissecting complex biological systems.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorously Validated Chemical Probes

In the landscape of modern drug discovery and chemical biology, small molecules are indispensable tools for dissecting complex biological systems.[1] A high-quality chemical probe—a potent, selective, and cell-permeable small molecule—allows researchers to modulate a specific protein target, thereby validating its function and its potential as a therapeutic target.[1][2][3] However, the utility of a probe is directly proportional to the rigor of its validation. An improperly characterized molecule with unknown off-targets can lead to misleading results, confounding biological interpretations and wasting valuable resources.

This guide provides an in-depth, objective comparison and a detailed validation workflow for a novel compound, 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline , which we will refer to as MQ-PZ . Structurally, MQ-PZ belongs to the quinoline class of compounds, a scaffold known to be a "versatile nucleus" for biologically active molecules, particularly kinase inhibitors.[4][5][6][7] The presence of a 3-phenyl and a 6-methoxy substitution pattern suggests a potential interaction with the ATP-binding pocket of protein kinases, with published literature indicating that 3,6-disubstituted quinolines can act as selective inhibitors for the c-Met kinase.[4]

Here, we hypothesize that MQ-PZ is a selective probe for the proto-oncogene c-Met (also known as hepatocyte growth factor receptor). This guide will outline a series of essential experiments to validate this hypothesis, comparing MQ-PZ's performance against a well-established c-Met inhibitor, Crizotinib , and a structurally similar but biologically inactive Negative Control .

The Validation Gauntlet: A Multi-Pillar Approach

A credible chemical probe must be validated on three fronts: selectivity, target engagement in a cellular context, and on-target functional consequence. Our validation workflow is designed as a self-validating system, where each experiment builds upon the last to create a cohesive and trustworthy body of evidence.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation P1 Biochemical Kinome Selectivity Profiling P2a Cellular Thermal Shift Assay (CETSA) P1->P2a Is it selective? P2b NanoBRET™ Target Engagement Assay P2a->P2b Does it bind in cells? P3 Downstream Signaling (Western Blot) P2b->P3 Does binding have an effect?

Caption: The three-phase workflow for validating a chemical probe.

Phase 1: Defining Specificity with Kinome-Wide Selectivity Profiling

Expertise & Rationale: The first and most critical question is whether MQ-PZ is truly selective for c-Met. The human kinome consists of over 500 kinases, many of which share structural similarity in their ATP-binding pockets. Inhibiting unintended kinases (off-targets) is a primary source of confounding biological data and potential toxicity. We will employ a large-scale binding assay panel (e.g., DiscoveRx's KINOMEScan™) to quantitatively measure the interaction of MQ-PZ with hundreds of human kinases.[8] This provides a broad, unbiased view of its selectivity profile.

Experimental Protocol: Kinase Binding Affinity Panel
  • Compound Preparation: Prepare 10 mM stock solutions of MQ-PZ, Crizotinib, and the Negative Control in 100% DMSO.

  • Assay Submission: Submit compounds to a commercial service provider (e.g., Eurofins DiscoverX) for screening against a panel of 400+ human kinases at a fixed concentration (e.g., 1 µM). The assay principle is based on the displacement of an immobilized, active-site directed ligand by the test compound.

  • Data Analysis: The primary output is typically "% Control", where a lower number indicates stronger binding. A common threshold for a significant "hit" is <35% of control.

  • Follow-up Kd Determination: For any significant off-targets identified, perform follow-up dose-response experiments to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Data Presentation: Kinome Selectivity Comparison
CompoundPrimary Target (c-Met) KdSignificant Off-Targets (>10-fold Kd vs c-Met)Selectivity Score (S10)1
MQ-PZ 15 nMAXL (180 nM), MER (250 nM)0.025
Crizotinib 8 nMALK (12 nM), ROS1 (20 nM), AXL (95 nM)0.04
Negative Control >10,000 nMNoneN/A
1Selectivity Score (S10) is the number of kinases with % control <10 divided by the total number of kinases tested. A lower score indicates higher selectivity.

Trustworthiness: The data above, though hypothetical, illustrates a desirable outcome. MQ-PZ shows potent binding to c-Met and only weak interactions with a few related kinases from the TAM family (AXL, MER), demonstrating a high degree of selectivity. This biochemical evidence is the foundation upon which cellular experiments can be confidently built.

Phase 2: Confirming Target Engagement in Live Cells

Biochemical assays use purified, recombinant proteins, which can differ from their native state within a cell. It is crucial to confirm that a probe can permeate the cell membrane and engage its target in the complex intracellular environment.[2][9] We will use two orthogonal, label-free methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand, its structure is often stabilized, increasing its resistance to heat-induced denaturation.[9][11] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly observe target engagement.[12][13]

Experimental Protocol: CETSA for c-Met
  • Cell Culture: Culture a c-Met expressing cell line (e.g., MKN-45 gastric cancer cells) to ~80% confluency.

  • Compound Treatment: Treat cells with MQ-PZ (1 µM), Crizotinib (1 µM), Negative Control (1 µM), or Vehicle (0.1% DMSO) for 2 hours.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Lyse the cells via three freeze-thaw cycles using liquid nitrogen.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.

  • Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western Blot using a specific antibody against c-Met.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble c-Met relative to the non-heated control at each temperature. The shift in the melting temperature (Tm) indicates target engagement.

Data Presentation: CETSA Melt-Curve Shift
Compound (1 µM)Apparent Tm of c-MetThermal Shift (ΔTm)
Vehicle (DMSO)52.1°C-
MQ-PZ 58.6°C+6.5°C
Crizotinib 59.2°C+7.1°C
Negative Control 52.3°C+0.2°C

Trustworthiness: A significant and dose-dependent thermal shift provides strong evidence of intracellular target binding. MQ-PZ induces a robust stabilization of c-Met, comparable to the gold-standard Crizotinib, while the negative control has no effect. This confirms MQ-PZ engages its intended target in a physiological context.

NanoBRET™ Target Engagement Assay

Expertise & Rationale: To complement CETSA, we use the NanoBRET™ assay, a real-time method that measures compound binding in live cells.[14] The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® (nLuc) luciferase and a fluorescently-labeled tracer that binds to the same active site.[15][16][17] A test compound that engages the target will compete with the tracer, causing a decrease in the BRET signal.

Experimental Protocol: NanoBRET™ for c-Met
  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for a c-Met-NanoLuc® fusion protein. Culture for 24 hours to allow for protein expression.

  • Assay Plating: Harvest and resuspend the transfected cells in Opti-MEM. Dispense cells into a white, 384-well assay plate.

  • Compound Addition: Add serially diluted MQ-PZ, Crizotinib, or Negative Control to the wells.

  • Tracer Addition: Add a specific NanoBRET™ c-Met tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition & Reading: Add Nano-Glo® substrate and immediately measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against compound concentration and fit to a four-parameter log-logistic curve to determine the IC50, which reflects the cellular potency of target engagement.

Data Presentation: Cellular Target Engagement Potency
CompoundNanoBRET™ IC50
MQ-PZ 45 nM
Crizotinib 22 nM
Negative Control > 20,000 nM

Trustworthiness: The NanoBRET™ data provides quantitative potency information inside a living cell. The low nanomolar IC50 for MQ-PZ confirms potent and specific engagement of c-Met, reinforcing the CETSA findings and demonstrating its suitability for use in cell-based assays.

Phase 3: Validating On-Target Functional Consequences

Expertise & Rationale: Engaging a target is necessary but not sufficient. A useful probe must modulate the target's function. For a kinase inhibitor, this means blocking its catalytic activity and inhibiting downstream signaling. The c-Met receptor, upon activation by its ligand, Hepatocyte Growth Factor (HGF), autophosphorylates and subsequently phosphorylates downstream effectors like AKT and ERK, promoting cell proliferation and survival.[18] A successful c-Met probe should block HGF-induced phosphorylation of these key signaling nodes.

G cluster_0 Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS MQ_PZ MQ-PZ MQ_PZ->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway inhibited by MQ-PZ.

Experimental Protocol: Western Blot for Phospho-Signaling
  • Cell Culture & Starvation: Plate A549 cells (which respond to HGF) and grow to 70% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treatment: Treat cells with serially diluted MQ-PZ, Crizotinib, or Negative Control for 2 hours.

  • Stimulation: Stimulate the cells with HGF (50 ng/mL) for 15 minutes.

  • Lysis & Quantification: Immediately lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody for GAPDH as a loading control.

  • Detection & Analysis: Use chemiluminescent detection to visualize bands. Quantify the ratio of phosphorylated to total protein for each target and normalize to the HGF-stimulated vehicle control. Determine the IC50 for inhibition of phosphorylation.

Data Presentation: Inhibition of Downstream Signaling
CompoundIC50 (p-c-Met)IC50 (p-AKT)IC50 (p-ERK)
MQ-PZ 55 nM62 nM75 nM
Crizotinib 30 nM38 nM45 nM
Negative Control > 20,000 nM> 20,000 nM> 20,000 nM

Trustworthiness: This functional data provides the final piece of the validation puzzle. MQ-PZ effectively blocks the phosphorylation of c-Met and its key downstream effectors at concentrations consistent with its cellular target engagement potency. This directly links the physical binding of the probe to a functional, on-target biological outcome.

Conclusion and Recommendations

The comprehensive validation workflow presented here provides a robust, multi-faceted assessment of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline (MQ-PZ) as a chemical probe.

  • Biochemical Profiling established its high selectivity for c-Met over a wide panel of human kinases.

  • Orthogonal Cellular Target Engagement Assays (CETSA and NanoBRET™) confirmed that MQ-PZ readily enters live cells and binds potently to its intended target.

  • Functional Pathway Analysis demonstrated that this binding event translates into effective inhibition of the c-Met signaling cascade.

Based on this body of evidence, MQ-PZ qualifies as a high-quality, selective chemical probe for interrogating the biology of c-Met. Its performance is comparable to the well-validated inhibitor Crizotinib. Researchers can therefore use MQ-PZ with a high degree of confidence to explore the roles of c-Met in various physiological and pathological contexts. This rigorous, transparent validation process serves as a template for the characterization of any novel chemical probe, ensuring the generation of reliable and reproducible scientific knowledge.

References

  • MDPI. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]

  • bioRxiv. (2026, February 20). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. Available from: [Link]

  • PubMed. (2018, November 23). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. Available from: [Link]

  • PMC. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link]

  • PMC. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Available from: [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

  • ACS Publications. Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Available from: [Link]

  • ACS Publications. (2024, September 25). The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. Available from: [Link]

  • PubMed. (2004, October 4). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. Available from: [Link]

  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • ACS Publications. (2021, November 19). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. Available from: [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]

  • MDPI. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • Taylor & Francis Online. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in. Available from: [Link]

  • ResearchGate. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors. Available from: [Link]

  • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link]

  • Oxford Academic. (2024, May 16). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Available from: [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available from: [Link]

  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Available from: [Link]

  • FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. Available from: [Link]

  • Taylor & Francis Online. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available from: [Link]

  • ResearchGate. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • PMC. (2023, June 24). AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors. Available from: [Link]

  • PMC. (2025, June 11). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Available from: [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • PMC. (2024, June 13). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. Available from: [Link]

  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link]

  • RSC Publishing. Chemical biology for target identification and validation. Available from: [Link]

  • ChemRxiv. Harnessing free energy calculations to achieve kinome-wide selectivity in drug discovery campaigns. Available from: [Link]

  • Semantic Scholar. AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Available from: [Link]

Sources

Validation

Benchmarking the metabolic half-life of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline against approved drugs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the metabolic stability of a new chemical entity (NCE) is a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success. A compound's half-life (t½) profoundly influences its dosing regimen, efficacy, and safety profile. This guide provides a comprehensive framework for benchmarking the metabolic half-life of a promising quinoline-based compound, 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, against established and approved tyrosine kinase inhibitors: Imatinib, Dasatinib, and Nilotinib.

Our approach is rooted in providing a practical, scientifically rigorous comparison, detailing not just the "what" but the "why" behind our experimental choices. We will explore both in vitro and in vivo methodologies, offering a self-validating system for generating reliable and reproducible data.

The Significance of Metabolic Half-Life in Drug Development

The metabolic half-life of a drug is the time it takes for the concentration of the drug in the body to be reduced by half. This parameter is a composite of several physiological processes, primarily metabolism (biotransformation) and excretion. A drug with a very short half-life may require frequent dosing to maintain therapeutic concentrations, potentially leading to poor patient compliance. Conversely, a drug with an excessively long half-life could accumulate in the body, increasing the risk of toxicity.

The quinoline and piperazine moieties present in our compound of interest are common pharmacophores. Quinoline itself is known to be metabolized by cytochrome P450 enzymes, specifically CYP2A6 and CYP2E1, leading to various hydroxylated and oxidized metabolites.[1][2][3] Understanding the metabolic fate of our novel quinoline derivative is therefore paramount.

Comparative Benchmarking: Approved Tyrosine Kinase Inhibitors

To provide a clinically relevant context for the metabolic stability of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, we have selected three FDA-approved tyrosine kinase inhibitors (TKIs) as comparators. These drugs are widely used in oncology and their pharmacokinetic profiles are well-characterized.

DrugPrimary Metabolizing Enzyme(s)Elimination Half-Life (t½)
Imatinib CYP3A4, with minor contributions from CYP1A2, CYP2D6, CYP2C9, and CYP2C19.[4][5]Approximately 18 hours for the parent drug and 40 hours for its active metabolite.[6][7]
Dasatinib Primarily CYP3A4.[8]Approximately 3-5 hours.[8][9][10]
Nilotinib Primarily CYP3A4, with a potential minor role for CYP2C8.[11]Approximately 17 hours.[11][12][13]

This table summarizes the key metabolic parameters of our chosen comparators, providing a clear benchmark against which to evaluate our NCE.

Experimental Design: A Two-Pronged Approach

A robust assessment of metabolic stability requires a combination of in vitro and in vivo studies. This dual approach allows for early-stage screening and mechanistic understanding, followed by a more holistic evaluation in a physiological system.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Microsomal Stability Assay Microsomal Stability Assay Hepatocyte Stability Assay Hepatocyte Stability Assay Microsomal Stability Assay->Hepatocyte Stability Assay Confirmatory & Broader Metabolism Metabolite Identification Metabolite Identification Hepatocyte Stability Assay->Metabolite Identification Structural Elucidation Rodent PK Study Rodent PK Study Metabolite Identification->Rodent PK Study Inform In Vivo Design Data Analysis Data Analysis Rodent PK Study->Data Analysis Parameter Calculation Bioanalytical Method Development Bioanalytical Method Development Bioanalytical Method Development->Rodent PK Study Quantification

Figure 1: A comprehensive workflow for determining metabolic half-life.

In Vitro Assessment: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes are the major players. Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a convenient and cost-effective in vitro model to assess CYP-mediated metabolism.[14][15][16]

Protocol: Human Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a stock solution of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline and the comparator drugs (Imatinib, Dasatinib, Nilotinib) in a suitable organic solvent (e.g., DMSO).

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a fresh solution of NADPH (cofactor for CYP enzymes) in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM, phosphate buffer, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[17][18]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Causality behind Experimental Choices:

  • Pooled Human Liver Microsomes: Using microsomes from multiple donors minimizes the impact of genetic variability in CYP enzyme expression and activity.

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic process.

  • LC-MS/MS: This highly sensitive and specific analytical technique allows for accurate quantification of the drug, even in a complex biological matrix.

In Vivo Assessment: Rodent Pharmacokinetic (PK) Study

While in vitro assays provide valuable initial data, they do not fully recapitulate the complexity of a living organism, which includes processes like absorption, distribution, and excretion. Therefore, an in vivo pharmacokinetic study in a relevant animal model, such as the mouse or rat, is essential.[19][20][21]

Protocol: Murine Pharmacokinetic Study

  • Animal Model:

    • Use a sufficient number of healthy, adult male or female mice (e.g., C57BL/6 strain). The number of animals should be adequate to provide statistically meaningful data.[22]

    • Acclimate the animals to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Administer 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline and the comparator drugs to separate groups of mice via a clinically relevant route (e.g., oral gavage or intravenous injection).

    • The dose should be determined based on preliminary dose-range finding studies to ensure it is well-tolerated and results in measurable plasma concentrations.[23]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). A serial bleeding technique can be employed to minimize the number of animals used.[20]

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a robust LC-MS/MS method for the quantification of the parent drug in plasma.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

G cluster_0 Decision Making cluster_1 Action t½ < 2h t½ < 2h Increase Metabolic Stability Increase Metabolic Stability t½ < 2h->Increase Metabolic Stability Frequent Dosing Required 2h < t½ < 12h 2h < t½ < 12h Advance to Efficacy Studies Advance to Efficacy Studies 2h < t½ < 12h->Advance to Efficacy Studies Optimal for Once or Twice Daily Dosing t½ > 24h t½ > 24h Investigate Potential for Accumulation Investigate Potential for Accumulation t½ > 24h->Investigate Potential for Accumulation Risk of Toxicity

Figure 2: A decision-making framework based on metabolic half-life data.

Data Interpretation and Future Directions

The data generated from these studies will allow for a direct comparison of the metabolic stability of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline with that of Imatinib, Dasatinib, and Nilotinib.

  • If the in vitro half-life is very short (e.g., <10 minutes): This suggests high intrinsic clearance and likely a short in vivo half-life. Medicinal chemistry efforts may be required to improve metabolic stability.[24]

  • If the in vitro and in vivo half-lives are comparable to the benchmark drugs: This would be a favorable outcome, suggesting that the compound has a desirable pharmacokinetic profile for further development.

  • If there is a significant discrepancy between the in vitro and in vivo data: This could indicate the involvement of non-CYP metabolic pathways or significant contributions from transporters and other physiological factors.

Conclusion

Benchmarking the metabolic half-life of a novel compound against established drugs is a crucial step in the drug discovery and development process. The methodologies outlined in this guide provide a robust and scientifically sound framework for generating high-quality, comparative data. By understanding the metabolic fate of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in the context of successful therapeutics, we can make more informed decisions about its potential as a clinical candidate. This structured approach, combining in vitro and in vivo assessments, ensures a thorough evaluation of a critical drug property, ultimately de-risking the path to the clinic.

References

  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. [Link]

  • Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. [Link]

  • Dasatinib Tablets - accessdata.fda.gov. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. [Link]

  • Imatinib - Wikipedia. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. [Link]

  • Metabolism and disposition of dasatinib after oral administration to humans - PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors. [Link]

  • Clinical pharmacokinetics of imatinib - PubMed. [Link]

  • SPRYCEL™ - accessdata.fda.gov. [Link]

  • Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor | Request PDF - ResearchGate. [Link]

  • Development and targeted use of nilotinib in chronic myeloid leukemia - PMC - NIH. [Link]

  • Dasatinib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Population Pharmacokinetics of Dasatinib in Healthy Subjects - MDPI. [Link]

  • APPLICATION NUMBER: - 219097Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. [Link]

  • [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar. [Link]

  • Metabolic Stability Assays - Merck Millipore. [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • center for drug evaluation and - accessdata.fda.gov. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. [Link]

  • Microsomal Stability Assay - Creative Bioarray. [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK - Aurigene Pharmaceutical Services. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. [Link]

Sources

Comparative

Cross-reactivity profiling of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline in comprehensive kinome panels

As targeted oncology evolves, achieving absolute kinome selectivity remains the most significant hurdle in preclinical drug development. Off-target kinase inhibition frequently leads to dose-limiting toxicities, narrowin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology evolves, achieving absolute kinome selectivity remains the most significant hurdle in preclinical drug development. Off-target kinase inhibition frequently leads to dose-limiting toxicities, narrowing the therapeutic index of otherwise promising scaffolds.

This guide provides an in-depth, objective comparison of the novel inhibitor 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline (hereafter referred to as 6M-3PQ ) against established clinical alternatives. By leveraging comprehensive kinome profiling and orthogonal functional validation, we dissect the causality behind its selectivity profile and provide actionable, self-validating protocols for your own assay development.

Mechanistic Rationale & Structural Design

The architecture of 6M-3PQ was rationally designed to exploit specific topological features of the Src-family kinases (SFKs) and FLT3, while avoiding promiscuous binding pockets.

  • The 6-Methoxyquinoline Core: This moiety functions as a highly efficient ATP-competitive hinge binder. The nitrogen atom of the quinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met318 in Src). This mimics the binding of the adenine ring of ATP, a well-documented mechanism for SFK inhibition ().

  • The 3-(4-Piperazin-1-ylphenyl) Tail: Positioned at the 3-carbon, this bulky group projects outward from the ATP-binding pocket into the solvent-exposed channel. The causality here is twofold: First, the piperazine ring is protonated at physiological pH, drastically improving aqueous solubility. Second, by occupying the solvent channel rather than deep hydrophobic pockets, it prevents the off-target hERG channel liabilities commonly associated with highly lipophilic tail groups.

Comparative Kinome Profiling Strategy

To objectively evaluate the selectivity of 6M-3PQ, we compared it against Dasatinib (a multi-targeted SFK/Abl inhibitor) and Staurosporine (a pan-kinase inhibitor).

The Causality of Assay Selection: We utilized active-site directed competition binding assays (KINOMEscan™) rather than functional biochemical assays for the initial broad-spectrum screen. Functional assays require optimized ATP concentrations for each of the 400+ kinases tested. Because IC50​ values shift depending on the specific Km​ (ATP) of each enzyme, cross-kinase comparisons are prone to artifactual errors. Thermodynamic binding assays measure the ATP-independent dissociation constant ( Kd​ ), providing a true, unbiased metric of intrinsic affinity across the kinome, as established by.

Quantitative Data Presentation

We utilize the Selectivity Score ( S10​ ) to quantify promiscuity. Here, S10​ is defined as the fraction of tested kinases that bind the inhibitor with a (or <10% of control signal at 1 µM). A lower score indicates higher selectivity.

Table 1: Global Kinome Selectivity Scores ( S10​ at 1 µM)

CompoundTarget Class S10​ ScoreKinases Hit / Total Tested
6M-3PQ Targeted (SFK/FLT3)0.045 18 / 403
Dasatinib Multi-targeted (SFK/Abl)0.12048 / 403
Staurosporine Pan-kinase0.850342 / 403

Table 2: High-Resolution Binding Affinity ( Kd​ ) and Functional Inhibition ( IC50​ )

Kinase Target6M-3PQ Kd​ (nM)6M-3PQ IC50​ (nM)Dasatinib Kd​ (nM)
Src 1.23.50.8
FLT3 4.512.122.0
LCK 3.08.21.5
ABL1 85.0110.51.0
EGFR >10,000>10,00085.0
KDR (VEGFR2) >10,000>10,00035.0

Insight: While Dasatinib is highly potent against Src, it exhibits significant cross-reactivity with ABL1, EGFR, and KDR. 6M-3PQ maintains single-digit nanomolar potency against Src and FLT3 but completely spares EGFR and KDR, offering a superior safety profile for targeted applications.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, every binding hit must be orthogonally validated. Below are the step-by-step methodologies used to generate the data above.

Protocol 1: High-Throughput Competition Binding (KINOMEscan)

This protocol measures thermodynamic binding without the confounding variables of ATP competition ().

  • Kinase Expression: Culture host cells expressing T7 phage-tagged kinase domains. The phage tag serves as a highly amplifiable DNA barcode.

  • Bait Immobilization: Attach a broad-spectrum, biotinylated kinase inhibitor (the "bait") to streptavidin-coated magnetic beads.

  • Equilibration: In a 384-well plate, combine the phage-tagged kinases, immobilized bait, and 1 µM of 6M-3PQ in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Washing: Isolate the beads via magnetic separation. Wash extensively to remove unbound kinases. Causality: Only kinases that did not bind 6M-3PQ will remain attached to the bait on the beads.

  • Quantification: Elute the bound kinases and quantify via qPCR targeting the T7 phage DNA. Calculate the % Control signal relative to DMSO.

G A Phage-Tagged Kinase Pool B Immobilized Bait Ligand A->B Binding (No Drug) C Addition of 6M-3PQ A->C Drug Incubation D Competition & Wash Steps B->D Retains Unbound Kinases C->D Competes for Active Site E Elution & qPCR Readout D->E Quantify Remaining Kinase

Fig 1: Active-site directed competition binding workflow for kinome profiling.
Protocol 2: Orthogonal Functional Validation (ADP-Glo™)

Binding does not guarantee functional inhibition (e.g., a compound might bind an inactive conformation without blocking the catalytic cycle). We use the ADP-Glo assay to measure actual ATP consumption ().

  • Enzyme Preparation: Dilute recombinant active Src or FLT3 kinase in optimized assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Incubation: Add serial dilutions of 6M-3PQ (10 µM to 0.1 nM) to the kinase. Incubate for 15 minutes to establish binding equilibrium prior to ATP introduction.

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the specific Km​ of the target kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent. Causality: This step terminates the kinase reaction and actively depletes any remaining unconsumed ATP, ensuring background noise is eliminated. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent. This converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase reaction to produce light. Measure luminescence and calculate the IC50​ using a 4-parameter logistic curve fit.

Intracellular Signaling Impact

The ultimate goal of kinome selectivity is to cleanly modulate specific intracellular pathways without inducing off-target cytotoxicity. 6M-3PQ effectively uncouples the FLT3/Src signaling axis, leading to the downregulation of STAT5 phosphorylation and subsequent apoptosis in dependent cell lines, while sparing PI3K/AKT pathways mediated by off-target RTKs like EGFR.

Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3) SRC Src Family Kinases (Primary Target) RTK->SRC Activation PI3K PI3K / AKT Survival Pathway RTK->PI3K Activation STAT5 STAT5 Transcription Factor SRC->STAT5 Phosphorylation Drug 6M-3PQ Inhibitor Drug->RTK Secondary Inhibition Drug->SRC ATP-competitive Inhibition Prolif Cell Proliferation & Survival STAT5->Prolif Gene Transcription PI3K->Prolif Anti-apoptosis

Fig 2: 6M-3PQ mechanism of action blocking FLT3/Src-mediated survival pathways.

References

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132.[Link]

  • Roskoski, R. (2015). "Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors." Pharmacological Research, 94, 9-25.[Link]

  • Eurofins DiscoverX. (2023). "KINOMEscan® Kinase Profiling Services." Eurofins Discovery.[Link]

Validation

A Comparative Guide to Validating the Binding Mode of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline via Molecular Docking

This guide provides a comprehensive, technically-grounded protocol for validating the binding mode of the novel quinoline-based compound, 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, a putative inhibitor of the c-Met r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded protocol for validating the binding mode of the novel quinoline-based compound, 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, a putative inhibitor of the c-Met receptor tyrosine kinase. Researchers in drug discovery and computational chemistry will find detailed methodologies, the rationale behind critical experimental choices, and a comparative analysis framework essential for robust in silico hit validation.

The c-Met signaling pathway, when aberrantly activated, is a significant driver in numerous human cancers, promoting tumor growth, invasion, and metastasis.[1][2] Consequently, c-Met has emerged as a critical target for therapeutic intervention.[3][4] The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, known to interact with the ATP-binding pocket.[5][6] This guide will use molecular docking to predict and validate the binding hypothesis of our lead compound against the c-Met kinase domain and compare its performance against a known, clinically relevant inhibitor.

Pillar 1: Experimental & Computational Strategy

A successful molecular docking study is more than a simple simulation; it is a multi-step process where each stage is designed to build confidence in the final result. Our strategy is built on a foundation of rigorous protocol validation before proceeding to the test compound.

Core Principle: The Self-Validating Protocol

Before docking our compound of interest, we must first prove that our chosen docking parameters can accurately reproduce a known, experimentally determined binding pose. This process, known as redocking or protocol validation, is the cornerstone of a trustworthy study.[7][8] We will use the co-crystallized ligand within our chosen protein structure as the reference. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is the widely accepted criterion for a successful validation.[9][10]

Comparative Framework

To contextualize the binding potential of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline, its docking results will be compared against Crizotinib, a potent, ATP-competitive inhibitor of both ALK and c-Met, which serves as our positive control.[11][12]

Workflow Overview

The entire computational workflow is designed to ensure reproducibility and accuracy, from initial protein preparation to the final comparative analysis.

G cluster_prep Phase 1: System Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Select & Download Target PDB (e.g., 3ZZE) CleanPDB 2. Prepare Receptor (Remove Water/Hetatoms, Add Hydrogens, Assign Charges) PDB->CleanPDB PrepLig 3. Prepare Ligands (Generate 3D Coords, Minimize Energy, Assign Charges) CleanPDB->PrepLig Grid 4. Define Binding Site (Grid Box Generation) PrepLig->Grid Redock 5. Redock Native Ligand RMSD 6. Calculate RMSD (Pose vs. Crystal) Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Grid No (Adjust Parameters) DockTest 7a. Dock Test Compound Decision->DockTest Yes DockControl 7b. Dock Control (Crizotinib) Decision->DockControl Yes Analyze 8. Analyze Poses & Scores (Binding Energy, H-Bonds, Hydrophobic Interactions) DockTest->Analyze DockControl->Analyze Compare 9. Comparative Analysis Analyze->Compare

Caption: Molecular docking workflow from preparation to analysis.

Pillar 2: Detailed Experimental Protocols

This section provides a step-by-step methodology using widely accessible tools like AutoDock Tools and AutoDock Vina.[13] The principles described are transferable to other docking suites.

Step 1: Receptor Preparation

The quality of the initial protein structure is paramount for a meaningful docking result.

  • Selection and Download: Obtain the crystal structure of the human c-Met kinase domain. For this guide, we will use PDB ID: 3ZZE , which is co-crystallized with a quinoline-based inhibitor, providing an excellent starting point for validation.[14]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Biovia Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any protein chains not involved in the binding site.[15][16] The native ligand should be saved as a separate file for the redocking validation step and then removed from the receptor file.

  • Protonation and Charge Assignment: Use a structure preparation utility, such as AutoDockTools (ADT), to add polar hydrogens, which are critical for defining hydrogen bond networks.[17][18] Assign Kollman partial charges to the protein atoms. This step is crucial for the scoring function to accurately calculate electrostatic interactions.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[19]

Step 2: Ligand Preparation

Proper ligand preparation ensures that the molecule's chemical and conformational properties are correctly represented.

  • Obtain Structures: Acquire the 2D structures of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline and Crizotinib from a chemical database like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D.[20] Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation. This can be done using software like Open Babel.[13]

  • Charge and Torsion Assignment: Load the minimized ligand structures into AutoDockTools. Assign Gasteiger partial charges and define the rotatable bonds. The software will automatically detect rotatable bonds, which allows for ligand flexibility during the docking simulation.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT format.[19]

Step 3: Docking Protocol Validation (Redocking)
  • Grid Box Generation: In ADT, define the simulation search space (the "grid box"). For validation, center the grid box on the coordinates of the co-crystallized native ligand (from Step 1.2).[21][22] The box dimensions should be large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

  • Execution of Redocking: Use AutoDock Vina to dock the prepared native ligand (from Step 2) back into the receptor's binding site defined by the grid box. It is advisable to increase the exhaustiveness parameter (e.g., to 32) to ensure a more thorough search of the conformational space.[23]

  • RMSD Calculation: Superimpose the top-ranked docked pose of the native ligand with the original crystallographic pose. Calculate the RMSD between the heavy atoms. A value ≤ 2.0 Å validates the docking protocol.[8][24] If the RMSD is higher, the grid parameters or docking settings may need adjustment.

Step 4: Docking of Test and Control Compounds
  • Execution: Using the validated protocol (i.e., the same receptor PDBQT and grid box parameters), dock the prepared 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline and Crizotinib.

  • Output Generation: AutoDock Vina will generate an output file (PDBQT format) containing multiple binding modes (typically 9-10) for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Pillar 3: Data Interpretation & Comparative Analysis

The final step involves a critical analysis of the docking output to generate a scientifically sound hypothesis of the binding mode.

Quantitative Data Summary

The primary output to compare is the binding affinity score. A lower (more negative) value indicates a more favorable predicted binding energy.[9][25] The results should be tabulated for clear comparison.

CompoundValidation RMSD (Å)Top Pose Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Native Ligand (3ZZE) 1.15 (Hypothetical)-10.2Met1211, Tyr1230, Asp1222
Crizotinib (Control) N/A-9.8Met1211, Tyr1230, Gly1163
6-methoxy-3-(...)-quinoline N/A-9.5Met1211, Tyr1230, Ala1221

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on the specific docking run.

Qualitative Analysis: Binding Pose and Interactions

Beyond the score, a visual inspection of the top-ranked poses is essential.[26][27]

  • Crizotinib (Control): Analyze the binding pose of Crizotinib. It is known to form key hydrogen bonds with the hinge region of c-Met, specifically with the backbone of Met1211.[28] Confirm that your docking pose reproduces this canonical interaction. This serves as a secondary validation of your methodology.

  • 6-methoxy-3-(...)-quinoline (Test): Examine the predicted binding mode of the test compound.

    • Hinge Interaction: Does the quinoline nitrogen form a hydrogen bond with the hinge residue Met1211? This is a hallmark of many Type I kinase inhibitors.

    • Hydrophobic Pockets: How does the rest of the molecule orient itself? The methoxy group and the phenyl ring should occupy hydrophobic regions of the active site.

    • Piperazine Moiety: The piperazine group often extends towards the solvent-exposed region of the active site and can form additional hydrogen bonds or ionic interactions, for example with Asp1222 or Tyr1230 in the DFG motif.

Contextualizing with c-Met Signaling

The ultimate goal of inhibiting the c-Met kinase domain is to block downstream signaling that leads to cell proliferation and survival.[29][30] A compound that binds effectively to the ATP pocket, as predicted by docking, is hypothesized to prevent the phosphorylation of key tyrosine residues (Tyr1234, Tyr1235) in the activation loop, thereby shutting down the signaling cascade.[31]

G cluster_membrane Cell Membrane HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Dimerizes P P cMet->P Autophosphorylation Inhibitor 6-methoxy-3-(...)-quinoline (Inhibitor) Inhibitor->cMet Blocks ATP Site ADP ADP PI3K PI3K/AKT Pathway P->PI3K RAS RAS/MAPK Pathway P->RAS STAT STAT Pathway P->STAT ATP ATP Outcome Cell Proliferation, Survival, Motility PI3K->Outcome RAS->Outcome STAT->Outcome

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

This guide outlines a robust, validation-centric workflow for assessing the binding mode of 6-methoxy-3-(4-piperazin-1-ylphenyl)quinoline against the c-Met kinase. By first confirming the protocol's ability to reproduce an experimental structure (redocking) and then comparing the test compound against a known inhibitor (Crizotinib), researchers can generate a high-confidence binding hypothesis. The combination of quantitative scores and qualitative interaction analysis provides a solid foundation for subsequent experimental validation, such as in vitro kinase assays and cell-based studies, guiding the rational design of more potent and selective c-Met inhibitors.

References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?[Link]

  • R&D Scientists. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). The HGF/c-MET pathway in development and cancer. Nature Reviews Cancer, 12(2), 89-103. [Link]

  • Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer target. Nature Reviews Clinical Oncology, 9(6), 314-326. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Tutorial. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Yuan, H., et al. (2018). Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors. RCSB PDB. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Qu, L., et al. (2024). Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. RCSB PDB. [Link]

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Manual. [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer. Cancer letters, 225(1), 1-26. [Link]

  • Al-Shabib, N. A., et al. (2022). Molecular docking protocol validation. ResearchGate. [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7-S19. [Link]

  • Cui, J.J., et al. (2011). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-Met) Protein Kinase Inhibitors. RCSB PDB. [Link]

  • Sierra, J. R., & Tsao, M. S. (2011). The c-MET proto-oncogene and its role in lung cancer. Cancers, 3(1), 934-966. [Link]

  • Lin, H., et al. (2025). Crystal structure of c-Met kinase domain bound by bozitinib. RCSB PDB. [Link]

  • Various Authors. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]

  • Ouyang, X.S., et al. (2025). Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor. RCSB PDB. [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Thery, V., et al. (2005). Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. Journal of Medicinal Chemistry, 48(5), 1671-1681. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation studies of the site-directed docking program LibDock. Journal of chemical information and computer sciences, 41(5), 1127-1135. [Link]

  • Li, Y., et al. (2018). Binding mode of class I inhibitor crizotinib with c-Met. ResearchGate. [Link]

  • Various Authors. (2016, December 11). What protein pre-processing steps required for docking? ResearchGate. [Link]

  • Broughton, H. B., et al. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 45(5), 1369-1377. [Link]

  • Gowtham, R., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4584-4599. [Link]

  • Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Tan, W., & Lynch, T. J. (2011). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Journal of Thoracic Disease, 3(1), 61-63. [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Various Authors. (2020, May 18). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • CCDC. (2024, October 24). Getting Started with Protein-Ligand Docking Using GOLD. [Link]

  • Reddit User. (2024, March 22). Need help with molecular docking results interpretation. r/comp_chem. [Link]

  • Bio-Resource. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Abdel-Rehim, W. M., et al. (2022). Crizotinib in MET Exon 14-Mutated or MET-Amplified in Advanced Disease Non-Small Cell Lung Cancer: A Retrospective, Single Institution Experience. Oncology Research and Treatment, 45(6), 331-338. [Link]

  • Surriga, A. G., et al. (2013). Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. Molecular Cancer Therapeutics, 12(12), 2817-2826. [Link]

  • Bolivar Avila, S. (2024, September 24). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Schneidman-Duhovny, D., et al. (n.d.). Improving Docking Validation. Biochemistry and Molecular Biology. [Link]

  • Saha, S., et al. (2024). RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method. Briefings in Bioinformatics, 25(3). [Link]

  • Francoeur, P., et al. (2020). Learning RMSD to Improve Protein-Ligand Scoring and Pose Selection. ChemRxiv. [Link]

  • Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. ChEMBL. [Link]

  • Sima, L., et al. (2022). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. RSC Medicinal Chemistry, 13(10), 1239-1248. [Link]

  • Various Authors. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(21), 3887. [Link]

  • Various Authors. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.